Nlrp3-IN-nbc6
Description
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Properties
IUPAC Name |
1-[6-amino-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BCl3N2O2/c1-12(25)15-16(18(20,21)22)24-19(26-17(15)23,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,24H,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKECODDKRKQJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([NH+]=C(C(=C(O1)N)C(=O)C)C(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BCl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nlrp3-IN-nbc6: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-nbc6 (also known as NBC6) is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders. This compound has emerged as a valuable research tool for dissecting the function of the NLRP3 inflammasome and as a potential therapeutic lead. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, quantitative data on its activity, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, a key sensor component of the inflammasome. The core chemical insight behind the NBC series of inhibitors, including this compound, is the critical role of the oxazaborine ring in their activity. A key feature of this compound's mechanism is its independence from cellular calcium (Ca2+) homeostasis, distinguishing it from earlier NLRP3 inhibitors like 2-aminoethoxydiphenyl borate (B1201080) (2APB) which had off-target effects on calcium signaling.
The inhibitor has been shown to be effective against both canonical and non-canonical NLRP3 inflammasome activation pathways. It functions downstream of potassium (K+) efflux, a common trigger for NLRP3 activation, and upstream of caspase-1 activation. By inhibiting NLRP3, this compound effectively blocks the downstream events of inflammasome assembly, including the oligomerization of the adaptor protein ASC, the activation of caspase-1, and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds, providing a basis for experimental design and comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Assay Conditions | Reference |
| IC50 | 574 nM | Not specified | Not specified | [1][2] |
| Inhibition of IL-1β release | Complete inhibition at 10 µM | LPS-primed wild-type murine bone marrow-derived neutrophils | Stimulated with Nigericin | |
| Inhibition of IL-1β release | Inhibition at 10 µM | LPS-primed primary bone marrow-derived macrophages (BMDMs) | Stimulated with Imiquimod | [1] |
| Selectivity | Selective for NLRP3 at lower concentrations (e.g., 10 µM); may inhibit other inflammasomes at higher concentrations (e.g., 30 µM) | Primary wild-type and NLRP3 knockout BMDMs | Compared against AIM2 and NLRC4 inflammasomes |
Signaling Pathways
The activation of the NLRP3 inflammasome is a two-step process, involving a priming signal (Signal 1) and an activation signal (Signal 2). This compound intervenes in the activation step.
NLRP3 Inflammasome Activation Pathway and Inhibition by this compound
References
An In-Depth Technical Guide to Nlrp3-IN-nbc6: Function and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Nlrp3-IN-nbc6, a potent and selective inhibitor of the NLRP3 inflammasome. It details the compound's mechanism of action, summarizes key quantitative data, and provides standardized experimental protocols for its characterization.
Introduction: The NLRP3 Inflammasome
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex within the innate immune system that plays a critical role in host defense and inflammation.[1][2][3] It responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][3][4] Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1.[1][5] This proximity induces the autocatalytic cleavage and activation of caspase-1.[1][6] Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][2][6] It also cleaves Gasdermin D (GSDMD) to trigger a lytic, pro-inflammatory form of cell death known as pyroptosis.[2][5][6][7]
While essential for immunity, aberrant NLRP3 inflammasome activation is implicated in a wide range of inflammatory diseases, making it a significant therapeutic target.[2][6][8][9] this compound (hereafter referred to as NBC6) has emerged as a valuable chemical probe for studying NLRP3 function and as a potential lead for therapeutic development.[1][4]
Core Function and Mechanism of Action of NBC6
NBC6 is a potent, selective, and cell-permeable inhibitor of the NLRP3 inflammasome.[1][4][10] Its primary function is to block the activation of the NLRP3 inflammasome, thereby preventing the downstream consequences of caspase-1 activation, including cytokine maturation and pyroptosis.
Key Mechanistic Features:
-
Direct NLRP3 Inhibition: NBC6 acts directly on the NLRP3 protein to prevent its activation.[1]
-
Calcium-Independent Action: The inhibitory activity of NBC6 is independent of intracellular calcium (Ca2+) signaling, distinguishing it from other inhibitors that may target calcium-dependent activation pathways.[1][10]
-
Inhibition of Canonical and Non-Canonical Pathways: NBC6 effectively inhibits IL-1β release driven by both the canonical and non-canonical NLRP3 activation pathways.[1] The non-canonical pathway involves caspase-11 (in mice) or caspase-4/5 (in humans) sensing intracellular LPS, which can subsequently trigger NLRP3 activation.[1][9][11]
-
Selectivity: At lower concentrations (e.g., 10 µM), NBC6 selectively inhibits the NLRP3 inflammasome. However, at higher concentrations (e.g., 30 µM), it may exhibit off-target effects on other inflammasomes.[1] It does not inhibit NLRP3-independent IL-1α release.[1]
The mechanism of NLRP3 inflammasome activation is typically a two-step process, both of which are upstream of the inhibitory action of NBC6.
-
Priming (Signal 1): PAMPs like lipopolysaccharide (LPS) engage Toll-like receptors (TLRs), leading to NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[4][6][9][12]
-
Activation (Signal 2): A diverse range of secondary stimuli, such as nigericin, ATP, or crystalline materials, trigger NLRP3 conformational changes, leading to inflammasome assembly.[6][12]
NBC6 intervenes at the activation step, preventing the assembly of the functional inflammasome complex.
Caption: NLRP3 inflammasome signaling pathway and inhibition by NBC6.
Quantitative Data Presentation
The efficacy of NBC6 has been quantified in cell-based assays. The following table summarizes the key inhibitory metrics.
| Parameter | Value | Cell Type | Assay Condition | Reference(s) |
| IC₅₀ | 574 nM | Not specified in source | NLRP3 inflammasome inhibition | [4][10] |
| Effective Conc. | 10 µM | LPS-primed murine neutrophils | Complete inhibition of Nigericin-induced IL-1β release | [1][10] |
| Effective Conc. | 10 µM | LPS-primed murine BMDMs | Inhibition of Imiquimod-induced IL-1β release | [10] |
| Effective Conc. | 10-30 µM | LPS-primed murine BMDMs | Inhibition of ATP-induced IL-1β release | [1] |
Experimental Protocols
To assess the inhibitory function of NBC6, a standardized in vitro assay using bone marrow-derived macrophages (BMDMs) is recommended. This protocol ensures robust and reproducible characterization of NLRP3 inhibition.
4.1 Objective
To quantify the dose-dependent inhibition of NLRP3-dependent IL-1β secretion by NBC6 in primary murine BMDMs.
4.2 Materials
-
Bone marrow cells from wild-type (WT) and Nlrp3-/- mice (as a control)
-
Macrophage colony-stimulating factor (M-CSF)
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (NBC6)
-
Vehicle control (e.g., DMSO)
-
Mouse IL-1β ELISA kit
4.3 Methodology
-
Differentiation of BMDMs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells for 6-7 days in complete RPMI-1640 medium supplemented with M-CSF to differentiate them into macrophages.
-
-
Cell Seeding:
-
Harvest the differentiated BMDMs and seed them into 96-well tissue culture plates at an appropriate density (e.g., 1 x 10⁵ cells/well).
-
Allow cells to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours in serum-free media.[1] This induces the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing media.
-
Add fresh media containing various concentrations of NBC6 or a vehicle control.
-
Incubate for 15-30 minutes to allow for cell penetration.[10]
-
-
Activation (Signal 2):
-
Sample Collection and Analysis:
-
Centrifuge the plates to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[13]
-
4.4 Experimental Controls
-
Negative Control: Cells treated with vehicle only (no LPS, no activator).
-
Priming Control: Cells treated with LPS and vehicle, but no activator.
-
Positive Control: Cells treated with LPS and an activator, but with vehicle instead of NBC6.
-
Genetic Control: Perform the assay in parallel using BMDMs from Nlrp3-/- mice to confirm that the observed IL-1β release is NLRP3-dependent.[1]
-
Inhibitor Control: Use a well-characterized NLRP3 inhibitor like MCC950 as a comparator.[1]
References
- 1. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nlrp3 activation causes spontaneous inflammation and fibrosis that mimics human NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
Nlrp3-IN-nbc6: A Technical Guide to a Selective and Irreversible NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nlrp3-IN-nbc6, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This compound belongs to a class of boron-based compounds and offers a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases. This document details its mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for its use in vitro and in vivo.
Core Concepts and Mechanism of Action
This compound is a derivative of 2-aminoethoxy diphenylborinate (2APB) and is characterized by a critical oxazaborine ring structure. It functions as a selective and irreversible inhibitor of the NLRP3 inflammasome.[1][2][3] Its mechanism of action is independent of upstream cellular events often associated with NLRP3 activation, such as calcium mobilization and potassium efflux.[1][2] While the precise binding site on the NLRP3 protein has not been fully elucidated, its irreversible nature suggests a covalent interaction.[1]
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] Its activation is a two-step process: a priming signal (Signal 1) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (Signal 2) that triggers the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and initiates pyroptotic cell death.[1][4][5]
Quantitative Inhibitor Data
This compound demonstrates potent and selective inhibition of the NLRP3 inflammasome. The following tables summarize its inhibitory activity.
| Parameter | Value | Assay Conditions |
| IC50 | 574 nM | Inhibition of Nigericin-induced IL-1β release in THP-1 cells.[6] |
Table 1: Potency of this compound
| Inflammasome | Inhibitor Concentration | % Inhibition of IL-1β Release | Cell Type | Activator |
| NLRP3 | 10 µM | Complete Inhibition | Murine Neutrophils | Nigericin |
| NLRC4 | 10 µM | No Effect | NLRP3 KO Murine BMDMs | Flagellin |
| AIM2 | 10 µM | No Effect | NLRP3 KO Murine BMDMs | poly(dA:dT) |
| AIM2 | 30 µM | Significant Inhibition | NLRP3 KO Murine BMDMs | poly(dA:dT) |
Table 2: Selectivity of this compound [1]
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation Pathway and Point of Inhibition
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound.
References
- 1. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron-Based Inhibitors of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Nlrp3-IN-nbc6: A Technical Guide to a Boron-Based NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-nbc6 is a potent and selective small molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. As a member of the novel boron-based compound (NBC) series, this compound presents a unique chemical scaffold for the modulation of inflammatory responses.[1][2] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative disorders. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and pathway diagrams to support further research and development.
Chemical Structure and Properties
This compound, systematically named (T4)-[2-Acetyl-4,4,4-trichloro-3-(imino-κN)butanamidito-κO]diphenylboron, is an organoboron compound featuring an oxazaborine ring, which is critical for its inhibitory activity.[2]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C18H16BCl3N2O2 | [3] |
| Molecular Weight | 409.5 g/mol | [3] |
| CAS Number | 2068818-02-8 | [3][4] |
| Appearance | Powder | [3] |
| IC50 (NLRP3) | 574 nM | [1][3][4] |
| Solubility | Soluble in DMSO | [5][6] |
| Storage Temperature | -20°C | [3] |
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).
-
Signal 1 (Priming): Typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the NF-κB-mediated upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression.
-
Signal 2 (Activation): A diverse range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) such as ATP, nigericin, or crystalline substances, trigger the assembly of the inflammasome complex.
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves gasdermin D (GSDMD) to induce pyroptosis, a lytic form of cell death. This compound intervenes in this cascade, preventing the downstream inflammatory consequences.
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and other novel boron compounds (NBCs) is based on the reaction of 1,3-dicarbonyls with acetonitrile (B52724) derivatives to form acetylated enaminones, followed by deacetylation and subsequent borylation.[2]
General Synthesis Workflow:
Caption: General synthetic workflow for this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol describes a common method to assess the inhibitory activity of this compound on the NLRP3 inflammasome in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Differentiate monocytes into macrophage-like cells by treating with 50-100 ng/mL PMA for 24-48 hours.
-
-
Priming (Signal 1):
-
Remove the PMA-containing medium and wash the cells with fresh serum-free medium.
-
Prime the cells with 1 µg/mL LPS in serum-free medium for 3-4 hours.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium.
-
Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO as a vehicle control.
-
Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, such as Nigericin (5-20 µM) or ATP (1-5 mM), to the wells.
-
Incubate for 1-2 hours (for Nigericin) or 30-60 minutes (for ATP).
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the dose-response curve.
-
Experimental Workflow Diagram:
Caption: Workflow for in vitro NLRP3 inflammasome inhibition assay.
In Vivo NLRP3 Inflammasome Inhibition in a Mouse Model of Peritonitis
This compound has been shown to be effective in in vivo models of NLRP3-dependent inflammation.[2] This protocol provides a general outline for assessing its efficacy in a mouse model of LPS-induced peritonitis.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., PEG400)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Mouse IL-1β ELISA kit
Methodology:
-
Animal Dosing:
-
Administer this compound (e.g., 50 mg/kg) or vehicle to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Induction of Peritonitis:
-
After a specified pre-treatment time (e.g., 1 hour), induce peritonitis by intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
-
Sample Collection:
-
At a designated time point post-LPS injection (e.g., 4 hours), collect peritoneal lavage fluid by washing the peritoneal cavity with sterile PBS.
-
Collect blood samples for plasma preparation.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet cells and collect the supernatant.
-
Measure the concentration of IL-1β in the peritoneal lavage fluid and plasma using a mouse IL-1β ELISA kit.
-
-
Data Analysis:
-
Compare the levels of IL-1β in the this compound-treated group to the vehicle-treated group to determine the extent of in vivo inhibition.
-
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. Its potent and selective inhibitory activity, coupled with its novel boron-based chemical structure, makes it a promising lead compound for the development of new anti-inflammatory therapeutics. The experimental protocols and pathway information provided in this guide are intended to facilitate further exploration of this compound and its potential applications.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Development of Nlrp3-IN-nbc6: A Potent and Selective NLRP3 Inflammasome Inhibitor from a 2-APB Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide details the development of Nlrp3-IN-nbc6 (also known as NBC6), a potent and selective inhibitor of the NLRP3 inflammasome. Originating from the chemical scaffold of 2-aminoethoxy diphenylborinate (2-APB), this compound was engineered to overcome the pharmacological limitations of its parent compound, namely its off-target effects on calcium homeostasis. This document provides a comprehensive overview of the synthesis, mechanism of action, and key experimental data for this compound, offering valuable insights for researchers in the field of inflammation and drug discovery.
Introduction: The Need for Selective NLRP3 Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2][3] While essential for host defense, aberrant NLRP3 activation contributes to the pathogenesis of numerous conditions, including autoimmune diseases, neurodegenerative disorders, and metabolic syndromes.[4][5]
The compound 2-aminoethoxy diphenylborinate (2-APB) was identified as an inhibitor of the NLRP3 inflammasome.[4][6][7] However, its utility as a specific pharmacological tool is hampered by its well-documented, non-selective effects on cellular calcium (Ca2+) homeostasis.[4][6][7] This limitation prompted the development of a new series of inhibitors, the NBC series, derived from the 2-APB scaffold, with the goal of achieving potent and selective NLRP3 inhibition without interfering with Ca2+ signaling.[4][6] this compound emerged from this effort as a lead compound.
From 2-APB to this compound: A Refined Chemical Scaffold
The key chemical innovation in the development of the NBC series was the incorporation of an oxazaborine ring.[4][6][8] This structural modification proved critical in eliminating the undesirable effects on Ca2+ homeostasis while retaining and enhancing NLRP3 inhibitory activity. The development of this compound represents a successful example of scaffold hopping and structure-activity relationship (SAR) optimization to improve the pharmacological profile of a lead compound.
Synthesis of this compound
The synthesis of the oxazaborine compounds, including this compound, involves a multi-step process. A general synthetic pathway is outlined below. The choice of metal catalyst, such as Zn(acac)2 or SnCl4, is critical for the synthesis of the acetylated enaminone intermediates, depending on the electrophilicity of the nitrile used.[7]
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nlrp3-IN-nbc6 in Innate Immunity: A Technical Guide
This technical guide provides an in-depth analysis of Nlrp3-IN-nbc6, a potent and selective inhibitor of the NLRP3 inflammasome, and its role in the context of innate immunity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, quantitative data, and relevant experimental protocols.
Introduction: The NLRP3 Inflammasome in Innate Immunity
The innate immune system serves as the body's first line of defense against pathogens and endogenous danger signals.[1] A key component of this system is the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome, a multi-protein complex within the cytosol of immune cells like macrophages and neutrophils.[2][3] Its activation is a critical step in initiating an inflammatory response.
The activation of the NLRP3 inflammasome is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[4][5][6]
-
Activation (Signal 2): A diverse array of secondary stimuli, including endogenous danger-associated molecular patterns (DAMPs) like extracellular ATP, crystalline substances, and pore-forming toxins, triggers the assembly of the inflammasome complex.[5][6]
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[7][8] This proximity induces the auto-cleavage and activation of caspase-1.[7] Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[7][9] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6][9][10][11] While crucial for host defense, aberrant NLRP3 activation is implicated in a wide range of inflammatory diseases.[1][7][9]
This compound: A Selective NLRP3 Inflammasome Inhibitor
This compound (NBC6) is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[4][12] It represents a significant advancement over less potent predecessors, demonstrating targeted activity against NLRP3-dependent inflammation.[4]
Mechanism of Action
This compound effectively suppresses the activation of the NLRP3 inflammasome through a specific mechanism of action. It has been shown to inhibit both canonical and non-canonical NLRP3 activation pathways.[4][13]
The inhibitor acts downstream of potassium (K+) efflux, a common trigger for NLRP3 activation, but before the activation of caspase-1.[13] Its inhibitory effect is independent of cellular calcium (Ca2+) equilibrium.[4][12] this compound has been demonstrated to block IL-1β release induced by various NLRP3 activators, including the bacterial toxin Nigericin and the synthetic agonist Imiquimod, in different immune cell types such as THP-1 cells, bone marrow-derived macrophages (BMDMs), and neutrophils.[12][13]
Importantly, this compound shows selectivity for the NLRP3 inflammasome. At concentrations where it effectively blocks NLRP3, it does not significantly inhibit other inflammasomes like NLRC4 or AIM2.[4] In the non-canonical pathway, which is triggered by cytosolic LPS and involves caspase-11, this compound inhibits the subsequent NLRP3-dependent IL-1β release but does not affect the release of IL-1α, which occurs independently of NLRP3.[13]
Quantitative Data
The following table summarizes the key quantitative parameters associated with the inhibitory activity of this compound.
| Parameter | Value | Cell Type / Condition | Reference |
| IC₅₀ | 574 nM (0.57 µM) | NLRP3 Inflammasome Inhibition | [4][12] |
| Effective Concentration | 10 µM | Inhibition of Imiquimod-induced IL-1β release | [12][13] |
| Effective Concentration | 10 µM | Complete inhibition of Nigericin-induced IL-1β release in neutrophils | [12][13] |
| Selectivity Concentration | Up to 30 µM | Selective for NLRP3 over NLRC4 or AIM2 inflammasomes | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay in Murine BMDMs
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in primary mouse bone marrow-derived macrophages (BMDMs).
1. Isolation and Culture of BMDMs:
- Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
- Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate them into macrophages.
2. Priming and Inhibitor Treatment:
- Plate the differentiated BMDMs in a 96-well plate at a density of 1 x 10⁵ cells/well.
- Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.[13]
- Following priming, remove the LPS-containing media.
- Add fresh media containing this compound at various concentrations (e.g., 1 µM, 10 µM, 30 µM) or vehicle control (e.g., 0.5% DMSO) and incubate for 15-30 minutes.[12][13]
3. NLRP3 Inflammasome Activation:
- Activate the NLRP3 inflammasome by adding a specific agonist. Common activators include:
- Nigericin: 5 µM for 90 minutes.[8]
- ATP: 5 mM for 30-60 minutes.[13]
- Imiquimod: Concentration and time as determined by experimental setup.[13]
4. Measurement of IL-1β Release:
- After the activation step, centrifuge the plate to pellet the cells.
- Collect the cell-free supernatants.
- Quantify the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
- Compare the levels of IL-1β released from this compound-treated cells to the vehicle-treated control cells to determine the extent of inhibition.
Western Blot for Caspase-1 and GSDMD Cleavage
This protocol is used to visualize the direct impact of this compound on the cleavage of caspase-1 and Gasdermin D.
1. Sample Preparation:
- Follow the cell culture, priming, and activation steps as described in Protocol 5.1, using a larger format (e.g., 6-well plate).
- After activation, collect both the supernatant and the cell pellet.
- Lyse the cell pellet using RIPA buffer containing a protease inhibitor cocktail.
- Precipitate the proteins from the supernatant using methanol/chloroform.
2. SDS-PAGE and Immunoblotting:
- Measure protein concentration in the cell lysates.
- Separate equal amounts of protein from cell lysates and precipitated supernatants on a 12% SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
- Incubate the membrane with primary antibodies specific for:
- Cleaved Caspase-1 (p20 subunit)
- Cleaved GSDMD (N-terminal fragment)
- NLRP3
- β-actin (as a loading control for cell lysates)
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell type-specific roles of NLRP3, inflammasome-dependent and -independent, in host defense, sterile necroinflammation, tissue repair, and fibrosis [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Questions and controversies in innate immune research: what is the physiological role of NLRP3? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-nbc6: A Calcium-Independent Modulator of the NLRP3 Inflammasome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, is intricately linked to cellular calcium (Ca2+) homeostasis. Dysregulation of NLRP3 activity is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. While many NLRP3 activators converge on the mobilization of intracellular calcium as a critical upstream signaling event, the development of inhibitors that bypass this mechanism presents a novel strategy for targeted immunomodulation. This technical guide provides a comprehensive overview of Nlrp3-IN-nbc6, a potent and selective NLRP3 inflammasome inhibitor that notably functions independently of cellular Ca2+ signaling. We will delve into the mechanistic underpinnings of NLRP3 and its relationship with calcium, present quantitative data on the inhibitory profile of this compound, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on NLRP3-mediated inflammatory pathways.
Introduction: The NLRP3 Inflammasome and the Critical Role of Calcium
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response to a variety of endogenous and exogenous danger signals. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.
A growing body of evidence has established that fluxes in intracellular calcium concentration are a central upstream signaling nexus for NLRP3 activation by a diverse array of stimuli.[1][2][3][4] This mobilization of Ca2+ can originate from both the extracellular space and internal stores, such as the endoplasmic reticulum.[3] The subsequent increase in cytosolic Ca2+ is believed to promote the assembly of the NLRP3 inflammasome complex.[1][4] This critical dependence on calcium signaling has made it a focal point for understanding NLRP3-driven inflammation.
This compound: A Novel Calcium-Independent Inhibitor
This compound is a member of the NBC series of boron-based NLRP3 inflammasome inhibitors.[1][2][3] These compounds were developed from the scaffold of 2-aminoethoxydiphenyl borate (B1201080) (2APB), a known inhibitor of both NLRP3 and cellular Ca2+ homeostasis.[1] However, this compound and its analogues were specifically designed to inhibit the NLRP3 inflammasome without affecting Ca2+ signaling, offering a more targeted approach to inflammasome modulation.[1][2]
The defining characteristic of this compound is its ability to potently and selectively inhibit the NLRP3 inflammasome in a manner that is independent of intracellular calcium mobilization.[5] This suggests a mechanism of action that is downstream of or parallel to the calcium signaling cascade that is typically required for NLRP3 activation.
Quantitative Data on the Inhibitory Profile of this compound
The inhibitory activity of this compound (referred to as NBC6 in the primary literature) has been characterized against various NLRP3 activators and in different cell types. The following tables summarize the key quantitative findings.
| Parameter | Value | Cell Type | Activator | Reference |
| IC50 | 574 nM | THP-1 cells | Nigericin | [5] |
Table 1: Potency of this compound against Nigericin-induced NLRP3 activation.
| Inhibitor Concentration | % Inhibition of IL-1β Release | Cell Type | Activator | Reference |
| 10 µM | Complete Inhibition | LPS-primed BMDMs | Imiquimod | [5] |
| 10 µM | Complete Inhibition | LPS-primed neutrophils | Nigericin | [5] |
Table 2: Efficacy of this compound against different NLRP3 activators in primary cells. BMDMs: Bone Marrow-Derived Macrophages.
| Inflammasome | Effect of this compound (10 µM) | Cell Type | Activator | Reference |
| NLRP3 | Inhibition | LPS-primed BMDMs | ATP | [6] |
| NLRC4 | No significant inhibition | LPS-primed BMDMs | S. typhimurium | [6] |
| AIM2 | No significant inhibition | LPS-primed BMDMs | poly(dA:dT) | [6] |
Table 3: Selectivity profile of this compound against different inflammasomes.
Signaling Pathways and Experimental Workflows
Canonical NLRP3 Inflammasome Activation and the Role of Ca2+
The following diagram illustrates the generally accepted two-signal model for canonical NLRP3 inflammasome activation, highlighting the central role of calcium signaling.
Caption: Canonical NLRP3 inflammasome activation pathway highlighting the role of Ca2+ mobilization.
Proposed Mechanism of Action for this compound
This compound acts downstream of the initial activation signals, including Ca2+ mobilization, to prevent the assembly and activation of the NLRP3 inflammasome.
Caption: Proposed Ca2+-independent mechanism of action of this compound.
Experimental Workflow for Evaluating this compound
A typical workflow to assess the efficacy and mechanism of an NLRP3 inhibitor like this compound is depicted below.
Caption: General experimental workflow for in vitro testing of this compound.
Detailed Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the assessment of this compound's ability to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells isolated from mice
-
L929-conditioned medium or recombinant M-CSF
-
RPMI 1640 medium with L-glutamine
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium (or M-CSF) for 7 days to differentiate into macrophages.
-
Cell Seeding: Plate the differentiated BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes.
-
Sample Collection: Centrifuge the plate and collect the supernatant for IL-1β and LDH measurements.
-
Quantification:
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability by measuring LDH release in the supernatant using a cytotoxicity assay kit.
-
ASC Speck Formation Assay by Immunofluorescence
This protocol details the visualization of ASC speck formation as a readout for inflammasome activation and its inhibition by this compound.
Materials:
-
BMDMs cultured on glass coverslips in a 24-well plate
-
LPS, Nigericin/ATP, this compound, DMSO
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat BMDMs on coverslips as described in the inflammasome inhibition assay (Section 5.1).
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-ASC antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope. Quantify the percentage of cells with ASC specks.
Intracellular Calcium Measurement
This protocol provides a general method for measuring changes in intracellular calcium levels using a fluorescent indicator. This can be used to confirm the Ca2+-independent action of this compound.
Materials:
-
Immune cells (e.g., BMDMs, THP-1)
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
NLRP3 activators (e.g., ATP)
-
This compound
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Loading: Incubate the cells with the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for 30 minutes.
-
Baseline Measurement: Measure the baseline fluorescence of the cells. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Treatment and Stimulation: Add this compound or vehicle control, followed by the NLRP3 activator (e.g., ATP).
-
Data Acquisition: Continuously record the fluorescence intensity over time to monitor changes in intracellular Ca2+ concentration. The ratio of fluorescence intensities at the two excitation wavelengths for Fura-2 is proportional to the intracellular Ca2+ concentration.
Conclusion
This compound represents a significant advancement in the development of targeted NLRP3 inflammasome inhibitors. Its unique calcium-independent mechanism of action distinguishes it from many other modulators and provides a valuable tool for dissecting the intricate signaling pathways of NLRP3 activation. The data presented herein underscore its potency and selectivity, while the detailed protocols offer a practical guide for its further investigation. For researchers and drug developers in the field of inflammation, this compound offers a promising lead for the development of novel therapeutics for a host of NLRP3-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Boron-Based Inhibitors of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dama.umh.es [dama.umh.es]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-nbc6: An In-depth Technical Guide to its Upstream and Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-nbc6 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the upstream and downstream targets of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative data.
Upstream Target and Mechanism of Action
The primary upstream target of this compound is the NLRP3 protein itself .[1][2] this compound is a member of a boron-based series of inhibitors developed from the scaffold of 2-aminoethoxy diphenylborinate (2APB).[1][3] Unlike its parent compound, this compound inhibits the NLRP3 inflammasome without affecting cellular Ca2+ homeostasis.[1][3]
The precise binding site of this compound on the NLRP3 protein has not been definitively elucidated in publicly available literature. However, its mechanism of action is understood to be downstream of potassium (K+) efflux, a critical upstream event in NLRP3 activation.[4] The inhibitor has been shown to prevent the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) speck, which is a hallmark of inflammasome activation.[4] This indicates that this compound interferes with the conformational changes in NLRP3 that are necessary for its oligomerization and subsequent recruitment of ASC.
An important characteristic of this compound is its irreversible mode of inhibition , which suggests it may act as a covalent inhibitor.[4] This is supported by the observation that its inhibitory effect persists even after the compound is washed away from the cells.[4] The oxazaborine ring is a critical chemical feature for its activity.[1][3]
Signaling Pathway of NLRP3 Inflammasome and Inhibition by this compound
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Downstream Targets and Effects
By inhibiting the activation of the NLRP3 inflammasome, this compound effectively blocks all downstream signaling events. The key downstream consequences of this compound activity include:
-
Inhibition of Caspase-1 Activation: this compound does not directly inhibit the enzymatic activity of caspase-1. Instead, it prevents its activation by blocking the formation of the ASC speck, which serves as the platform for pro-caspase-1 recruitment and auto-cleavage.[4]
-
Reduction of Pro-inflammatory Cytokine Release: Consequently, the processing and release of the potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) , are significantly reduced.[1][4]
-
Prevention of Pyroptosis: The activation of caspase-1 also leads to the cleavage of Gasdermin D (GSDMD), which forms pores in the cell membrane, resulting in a lytic, pro-inflammatory form of cell death known as pyroptosis. This compound prevents pyroptosis by blocking the upstream activation of caspase-1.[4]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 | 574 nM | THP-1 cells | IL-1β release | [1][5] |
| Selectivity | Selective for NLRP3 at low doses (e.g., 10 µM) | Primary mouse BMDMs | IL-1β release | [4] |
| Off-target Effects | May inhibit NLRC4 and AIM2 inflammasomes at higher concentrations (e.g., 30 µM) | Primary mouse BMDMs | IL-1β release | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
ASC Speck Formation Assay
This assay visualizes the oligomerization of the ASC protein, a key downstream event of NLRP3 activation.
Experimental Workflow:
Caption: Workflow for the ASC Speck Formation Assay.
Methodology:
-
Cell Culture: Immortalized bone marrow-derived macrophages (iBMDMs) stably expressing ASC-mCherry are seeded into 96-well imaging plates.[4]
-
Priming: Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[1]
-
Inhibitor Treatment: The media is replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for 1 hour.[1]
-
NLRP3 Activation: Cells are then stimulated with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-45 minutes.[4]
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde (PFA), and if necessary, stained with DAPI for nuclear visualization.[1]
-
Imaging and Quantification: Images are acquired using a confocal microscope. The percentage of cells containing a distinct, bright, perinuclear ASC speck is quantified.[1][4]
IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted from cells, a primary downstream product of NLRP3 inflammasome activation.
Experimental Workflow:
Caption: Workflow for the IL-1β Release Assay using ELISA.
Methodology:
-
Cell Culture and Differentiation: Bone marrow-derived macrophages (BMDMs) are isolated and cultured. Alternatively, THP-1 monocytes are differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).[1][6]
-
Priming: Differentiated cells are primed with LPS (e.g., 1 µg/mL) for 3-4 hours.[1]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle for 1 hour.[1]
-
NLRP3 Activation: The NLRP3 inflammasome is activated with a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.[1][7]
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IL-1β in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by a series of antibody and substrate incubation steps, and finally measuring the absorbance at 450 nm.[8][9]
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1 in cell lysates or supernatants.
Experimental Workflow:
Caption: Workflow for the Caspase-1 Activity Assay.
Methodology:
-
Cell Culture and Treatment: Similar to the IL-1β release assay, cells (e.g., THP-1) are cultured, differentiated, primed with LPS, treated with this compound, and stimulated to activate the NLRP3 inflammasome.[6][10]
-
Sample Preparation: Cell lysates are prepared using a suitable lysis buffer, or cell culture supernatants are collected.
-
Enzymatic Reaction: The cell lysate or supernatant is incubated with a specific caspase-1 substrate. This can be a fluorogenic substrate like Z-YVAD-AFC or a luminogenic substrate from a commercially available kit (e.g., Caspase-Glo® 1).[4]
-
Signal Detection: The fluorescence or luminescence generated by the cleavage of the substrate by active caspase-1 is measured using a microplate reader. The signal intensity is proportional to the caspase-1 activity.
Conclusion
This compound is a valuable tool for studying the NLRP3 inflammasome and holds potential as a therapeutic agent for NLRP3-driven diseases. Its primary upstream target is the NLRP3 protein, and its inhibitory action prevents the downstream cascade of caspase-1 activation, pro-inflammatory cytokine release, and pyroptosis. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and other NLRP3 inflammasome inhibitors. Further research is warranted to precisely identify the binding site of this compound and to fully characterize its in vivo efficacy and safety profile.
References
- 1. Boron-Based Inhibitors of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of covalent NLRP3 inflammasome inhibitors: Chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
An In-depth Technical Guide to the Inhibition of the NLRP3 Inflammasome Pathway by Nlrp3-IN-nbc6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NLRP3 inflammasome, a key component of the innate immune system, is implicated in a wide array of inflammatory diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of Nlrp3-IN-nbc6, a potent and selective inhibitor of the NLRP3 inflammasome. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound as a tool to investigate NLRP3-driven inflammation and as a potential starting point for novel therapeutic development.
Introduction to the NLRP3 Inflammasome Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which upregulate the expression of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[1] The second step, or activation, is triggered by a diverse range of stimuli, including ATP, pore-forming toxins like nigericin (B1684572), and crystalline substances.[1] This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1.[2] This assembly facilitates the autocatalytic cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, active forms for secretion.[3]
This compound: A Potent and Selective NLRP3 Inhibitor
This compound is a small molecule inhibitor that has demonstrated potent and selective inhibition of the NLRP3 inflammasome.[4] It has an IC50 value of 574 nM and has been shown to act independently of calcium signaling pathways.[4] this compound effectively inhibits nigericin-induced inflammasome activation in THP-1 cells and imiquimod-induced IL-1β release from LPS-primed bone marrow-derived macrophages (BMDMs).[4]
Mechanism of Action
This compound is a direct inhibitor of the NLRP3 inflammasome. While the precise binding site is not as extensively characterized as that of MCC950, it is understood to prevent the assembly of the inflammasome complex, thereby blocking the downstream activation of caspase-1 and the subsequent release of IL-1β.
Quantitative Data Presentation
The efficacy of NLRP3 inflammasome inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in cell-based assays. The following table provides a comparison of the potency of this compound with other well-characterized NLRP3 inhibitors.
| Inhibitor | Target | IC50 Value | Cell Type | Assay Conditions | Citation(s) |
| This compound | NLRP3 | 574 nM | Not specified | Not specified | [4] |
| MCC950 | NLRP3 | ~7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP stimulation | [5] |
| ~8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP stimulation | [5] | ||
| 0.2 µM | THP-1 derived macrophages | LPS + Nigericin stimulation | [5] | ||
| CY-09 | NLRP3 | ~6 µM | Mouse BMDMs | Not specified | [6] |
| OLT1177 (Dapansutrile) | NLRP3 | ~1 nM | J774 Macrophages | Not specified | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the inhibitory activity of this compound on the NLRP3 inflammasome pathway.
NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol details the assessment of this compound's inhibitory effect on NLRP3 inflammasome activation in the human monocytic THP-1 cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Priming:
-
Prime the differentiated THP-1 cells by incubating with 1 µg/mL LPS for 3-4 hours in serum-free medium.[8]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A concentration range bracketing the reported IC50 of 574 nM (e.g., 10 nM to 10 µM) is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After priming, remove the LPS-containing medium and add the medium with different concentrations of this compound or vehicle.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.[8]
-
-
Activation:
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.[8]
-
Collect the cell culture supernatant for IL-1β and LDH measurement.[8]
-
IL-1β Measurement: Quantify IL-1β concentration using a human IL-1β ELISA kit according to the manufacturer's instructions.[8]
-
Pyroptosis Assessment (LDH Assay): Measure LDH activity in the supernatant using an LDH cytotoxicity assay kit as per the manufacturer's protocol.[8]
-
Western Blot for Caspase-1 Cleavage in BMDMs
This protocol outlines the detection of the cleaved p20 subunit of caspase-1 as a marker of inflammasome activation.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM
-
LPS
-
Nigericin
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
PVDF or nitrocellulose membrane
-
Primary antibodies: Anti-Caspase-1 (cleaved p20), Anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate differentiated BMDMs in 6-well plates at 1 x 10^6 cells/well and allow them to adhere overnight.[9]
-
Prime the cells with 500 ng/mL LPS for 3-4 hours.[9]
-
Pre-incubate with varying concentrations of this compound or vehicle for 30-60 minutes.[9]
-
Stimulate with 10 µM nigericin for 45-60 minutes.[9]
-
-
Cell Lysate Preparation:
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.[9]
-
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer to a membrane.[9]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[9]
-
Incubate with primary antibodies overnight at 4°C.[9]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.[9]
-
Detect bands using an ECL substrate and an imaging system.[9]
-
ASC Speck Visualization by Immunofluorescence
This protocol describes the visualization of ASC speck formation, a hallmark of inflammasome assembly.
Materials:
-
iBMDMs or differentiated THP-1 cells on imaging plates
-
LPS
-
Nigericin
-
This compound
-
4% Paraformaldehyde (PFA)
-
Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary anti-ASC antibody
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture, Priming, and Treatment:
-
Follow the cell culture, priming, and inhibitor treatment steps as described in the previous protocols, using imaging-appropriate plates or coverslips.
-
-
Fixation and Staining:
-
Image Acquisition and Analysis:
Visualizations
Signaling Pathway Diagram
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Nlrp3-IN-nbc6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates caspase-1.[1][2] This leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[3]
Nlrp3-IN-nbc6 is a potent and selective inhibitor of the NLRP3 inflammasome, with a reported half-maximal inhibitory concentration (IC50) of 574 nM.[4] It has been shown to effectively block NLRP3 inflammasome activation in various cell types, including human monocytic THP-1 cells, primary mouse bone marrow-derived macrophages (BMDMs), and neutrophils.[4] These application notes provide detailed protocols for utilizing this compound in cell culture to study and modulate NLRP3-mediated inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vitro use of this compound.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 | 574 nM | Not Specified | Not Specified | [4] |
| Experimental Condition | Parameter | Value | Cell Type | Notes | Reference |
| Effective Concentration | Inhibition of IL-1β release | 10 µM | LPS-primed primary BMDMs | Pre-incubated for 15 minutes before activation with Imiquimod. | |
| Effective Concentration | Complete inhibition of IL-1β release | 10 µM | LPS-primed neutrophils | Pre-incubated before activation with Nigericin. |
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Activation Pathway and Inhibition by this compound
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) is typically initiated by PAMPs like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The activation step (Signal 2) is triggered by a diverse range of stimuli such as ATP, nigericin, or crystalline materials, leading to the assembly of the NLRP3 inflammasome, caspase-1 activation, and subsequent cytokine maturation and release. This compound acts by directly inhibiting the NLRP3 protein, thereby preventing the downstream inflammatory cascade.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
General Experimental Workflow for In Vitro NLRP3 Inhibition Assay
The following workflow outlines the key steps for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in cell culture.
Caption: General workflow for assessing this compound efficacy in vitro.
Experimental Protocols
Preparation of this compound Stock Solution
Note: Small molecule inhibitors like this compound often have low solubility in aqueous solutions. It is crucial to first prepare a high-concentration stock solution in an organic solvent.
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 409.5 g/mol , dissolve 4.095 mg in 1 mL of DMSO.
-
Solubilization: Ensure the compound is fully dissolved. Gentle warming (up to 37°C) or brief sonication can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells
This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in the human monocytic THP-1 cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, gently wash the cells twice with warm PBS and replace the medium with fresh, PMA-free complete RPMI-1640. Allow the cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours in complete medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. A suggested starting concentration range is 0.1 µM to 10 µM.
-
Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
After the priming step, carefully remove the LPS-containing medium and add the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an agonist directly to the wells.
-
Nigericin: Add to a final concentration of 10 µM and incubate for 1-2 hours.
-
ATP: Add to a final concentration of 5 mM and incubate for 30-60 minutes.
-
-
-
Sample Collection:
-
After the activation step, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for the measurement of secreted IL-1β (Protocol 3) and for the Caspase-1 activity assay (Protocol 4).
-
The cells can be fixed for ASC speck visualization (Protocol 5).
-
Protocol 2: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the procedure for using this compound in primary mouse BMDMs.
Materials:
-
Bone marrow cells from mice
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF
-
LPS
-
Nigericin or ATP
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
96-well cell culture plates
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete DMEM containing 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages. Change the medium on day 3.
-
-
Cell Seeding:
-
On day 7, detach the BMDMs and seed them in a 96-well plate at a density of 2.5 x 10^5 cells/well. Allow the cells to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the BMDMs with 500 ng/mL LPS for 4 hours in complete medium.
-
-
Inhibitor Treatment:
-
Follow the same procedure as in Protocol 1, step 3. A concentration of 10 µM this compound has been shown to be effective.[4]
-
-
Activation (Signal 2):
-
Follow the same procedure as in Protocol 1, step 4.
-
-
Sample Collection:
-
Follow the same procedure as in Protocol 1, step 5.
-
Protocol 3: IL-1β Measurement by ELISA
This protocol describes the quantification of secreted IL-1β in the cell culture supernatant.
Materials:
-
Human or Mouse IL-1β ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the IL-1β ELISA kit.
-
Briefly, add the collected supernatants and standards to the wells of the antibody-coated plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate.
-
Incubate, wash, and add the substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Protocol 4: Caspase-1 Activity Assay
This protocol measures the activity of secreted caspase-1, a direct indicator of inflammasome activation.
Materials:
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
Collected cell culture supernatants
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Follow the manufacturer's protocol for the specific caspase-1 activity assay kit.
-
In general, the assay involves incubating the cell supernatant with a specific caspase-1 substrate.
-
Cleavage of the substrate by active caspase-1 generates a fluorescent or colorimetric signal.
-
Measure the signal using a microplate reader.
-
The signal intensity is proportional to the caspase-1 activity in the sample.
Protocol 5: ASC Speck Visualization by Immunofluorescence
This protocol allows for the visualization of ASC speck formation, a hallmark of inflammasome assembly.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
After the activation step, gently wash the cells on the coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. ASC specks appear as distinct, bright puncta in the cytoplasm.
-
Quantify the percentage of cells with ASC specks.
References
- 1. The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron-Based Inhibitors of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Nlrp3-IN-nbc6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system. Its dysregulation is implicated in a host of inflammatory diseases. Nlrp3-IN-nbc6 (also known as NBC6) is a potent and selective inhibitor of the NLRP3 inflammasome, making it a valuable tool for studying the role of NLRP3 in various disease models and a potential therapeutic candidate.[1][2] This document provides detailed application notes and standardized protocols for the in vivo use of this compound, compiled from existing literature on NLRP3 inhibitors.
Mechanism of Action
This compound acts as a selective inhibitor of the NLRP3 inflammasome.[1] The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1β expression, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). The activation step (Signal 2) is triggered by a variety of stimuli, including extracellular ATP, crystalline substances, and potassium efflux, leading to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms. This compound has been shown to inhibit the release of IL-1β, suggesting it interferes with the activation of the NLRP3 inflammasome.[3]
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 | NLRP3 Inflammasome | 574 nM | [1] |
| Effect | Inhibition of IL-1β release | Complete inhibition at 10 µM | [3] |
| Cell Types | THP-1 cells, Bone Marrow-Derived Macrophages (BMDMs), Neutrophils | Effective | [3] |
In Vivo Data for Structurally Similar NLRP3 Inhibitors (for reference)
Since specific in vivo pharmacokinetic and efficacy data for this compound is limited, the following table summarizes data from other well-characterized NLRP3 inhibitors to provide a comparative baseline for experimental design.
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| MCC950 | C57BL/6 Mice | Peritonitis | 10 mg/kg, i.p. | Reduced IL-1β production | [4] |
| MCC950 | Aged Mice | Neuroinflammation | 10 mg/kg, i.p. | Ameliorated cognitive impairment | [5] |
| Oridonin | Rabbit | Atherosclerosis | 20 mg/kg, oral, daily | Reduced severity of atherosclerotic lesions | [5] |
| NT-0249 | Wild-Type Mice | Acute Peritonitis | 0.1 - 10 mg/kg, oral | Dose-dependently reduced IL-1β levels | [4] |
| NBC13 (analog of NBC6) | Mice | Peritonitis | Not specified | Effective NLRP3 inhibition | [3] |
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
General Experimental Workflow for In Vivo Efficacy Testing of this compound
References
Application Notes and Protocols for NLRP3 Inflammasome Inhibitors in Neuroinflammation Models
Disclaimer: As of December 2025, specific experimental data and established protocols for the compound Nlrp3-IN-nbc6 are not available in the public domain. The following application notes and protocols are presented as a representative guideline for the evaluation of a novel NLRP3 inflammasome inhibitor in neuroinflammation models. The methodologies are based on established procedures for well-characterized NLRP3 inhibitors, such as MCC950. Researchers should optimize these protocols based on the specific properties of their compound of interest.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[1][2] The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key intracellular multiprotein complex that plays a central role in the innate immune response and neuroinflammation.[1][2][3] Dysregulation and chronic activation of the NLRP3 inflammasome in microglia and astrocytes lead to the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[1][4] This cascade of events contributes to neuronal damage and the progression of neurological diseases.[1][2] Consequently, small molecule inhibitors of the NLRP3 inflammasome are a promising therapeutic strategy for these conditions.
These application notes provide a detailed overview and experimental protocols for the use of a representative NLRP3 inhibitor in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action: The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[3][5] These signals activate the nuclear factor-kappa B (NF-κB) pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[5]
-
Activation (Signal 2): A variety of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex.[2][5] This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][4] This assembly leads to the autocatalytic cleavage and activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[4][6] Active caspase-1 can also cleave gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis.[4]
Data Presentation
The following tables summarize representative quantitative data from studies using NLRP3 inhibitors in neuroinflammation models.
Table 1: In Vitro Efficacy of a Representative NLRP3 Inhibitor (e.g., MCC950)
| Cell Type | Model | Treatment | Outcome Measure | Result |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS (1 µg/mL) + ATP (5 mM) | MCC950 (1 µM) | IL-1β secretion (pg/mL) | ~80-90% reduction |
| Mouse Primary Microglia | LPS (100 ng/mL) + Nigericin (10 µM) | MCC950 (10 µM) | Caspase-1 activation | Significant inhibition |
| Human THP-1 Macrophages | LPS (200 ng/mL) + ATP (5 mM) | MCC950 (1 µM) | IL-1β release | ~75% reduction |
| Mouse Primary Astrocytes | α-Synuclein fibrils (10 µg/mL) | MCC950 (5 µM) | NLRP3 expression | Downregulated |
Table 2: In Vivo Efficacy of a Representative NLRP3 Inhibitor (e.g., MCC950)
| Animal Model | Disease Model | Treatment Regimen | Outcome Measure | Result |
| C57BL/6 Mice | LPS-induced systemic inflammation | 10 mg/kg, i.p., 30 min before LPS | Serum IL-1β levels | ~70% reduction |
| APP/PS1 Mice | Alzheimer's Disease | 10 mg/kg/day, oral gavage, for 3 months | Aβ plaque load in hippocampus | Reduced |
| MPTP-induced Mice | Parkinson's Disease | 10 mg/kg, i.p., daily for 13 days | Dopaminergic neuron loss in substantia nigra | Attenuated[7] |
| EAE Mice | Multiple Sclerosis | 50 mg/kg, daily, post-immunization | Clinical score of disease severity | Significantly reduced |
Experimental Protocols
In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Microglia
This protocol describes a method to assess the efficacy of an NLRP3 inhibitor in primary microglia or a microglial cell line (e.g., BV-2).
Materials:
-
Primary microglia or BV-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
ATP or Nigericin
-
NLRP3 inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies for Caspase-1 p20)
Procedure:
-
Cell Seeding: Plate microglia in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the NLRP3 inhibitor (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Priming (Signal 1): Add LPS to a final concentration of 100 ng/mL to all wells (except the negative control) and incubate for 3-4 hours.
-
Activation (Signal 2): Add ATP (5 mM final concentration) or Nigericin (10 µM final concentration) and incubate for an additional 1 hour.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for IL-1β ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them for Western blot analysis of cleaved caspase-1.
-
-
Analysis:
-
Quantify IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Perform Western blotting to detect the active p20 subunit of caspase-1 in the cell lysates.
-
In Vivo Protocol: LPS-Induced Neuroinflammation in Mice
This protocol describes an acute model to evaluate the in vivo efficacy of an NLRP3 inhibitor.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
NLRP3 inhibitor (e.g., this compound)
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthesia
-
Equipment for tissue collection and processing
Procedure:
-
Animal Acclimatization: House the mice under standard conditions for at least one week before the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Inhibitor Administration: Administer the NLRP3 inhibitor (e.g., 10-50 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection or oral gavage. The optimal dose and route should be determined in preliminary studies.
-
LPS Challenge: After 30-60 minutes of inhibitor administration, inject the mice with LPS (e.g., 1 mg/kg, i.p.) to induce neuroinflammation. A control group should receive saline instead of LPS.
-
Monitoring: Monitor the animals for signs of sickness behavior.
-
Sample Collection: At a predetermined time point (e.g., 4-6 hours post-LPS), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the animals with cold PBS and collect the brain.
-
-
Tissue Processing:
-
Isolate the hippocampus and cortex.
-
Homogenize the brain tissue for cytokine analysis (ELISA or multiplex assay) or Western blotting.
-
Alternatively, fix the brain for immunohistochemical analysis of microglial activation (Iba1) and NLRP3 expression.
-
-
Analysis:
-
Measure levels of IL-1β and other inflammatory cytokines in the serum and brain homogenates.
-
Assess microglial activation and NLRP3 expression in brain sections through immunohistochemistry.
-
Concluding Remarks
The protocols and data presented here provide a framework for the preclinical evaluation of novel NLRP3 inflammasome inhibitors like this compound in the context of neuroinflammation. Successful demonstration of efficacy in these models can provide a strong rationale for further development of these compounds as potential therapeutics for a range of debilitating neurological diseases. It is crucial to adapt and optimize these general protocols to the specific characteristics of the inhibitor being tested and the particular research question being addressed.
References
- 1. NLRP3 inflammasome in neuroinflammation and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome in neuroinflammation and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 Inflammasome-Mediated Neuroinflammation and Related Mitochondrial Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-nbc6 in Metabolic Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metabolic diseases such as obesity, type 2 diabetes (T2D), and atherosclerosis are characterized by chronic, low-grade inflammation. A central player in this inflammatory process is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] Metabolic danger signals, including elevated levels of free fatty acids, glucose, and cholesterol crystals, can activate the NLRP3 inflammasome within immune and metabolic cells.[3][4] This activation leads to the maturation and release of potent pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, which drive insulin (B600854) resistance and tissue damage.[2][4][5] Consequently, the NLRP3 inflammasome has emerged as a significant therapeutic target for metabolic disorders.[1][3]
Nlrp3-IN-nbc6 (NBC6) is a selective inhibitor of the NLRP3 inflammasome.[6] These application notes provide an overview of the role of the NLRP3 inflammasome in metabolic diseases and offer detailed protocols for utilizing this compound as a tool to investigate its therapeutic potential in relevant experimental models.
NLRP3 Signaling Pathway in Metabolic Disease
The activation of the NLRP3 inflammasome is typically a two-step process:
-
Priming (Signal 1): This step involves the upregulation of NLRP3 and pro-IL-1β expression. In the context of metabolic disease, this can be initiated by inflammatory stimuli such as free fatty acids or modified lipoproteins acting through pattern recognition receptors like Toll-like receptors (TLRs).[1][6] This leads to the activation of the transcription factor NF-κB.[6]
-
Activation (Signal 2): A variety of metabolic danger-associated molecular patterns (DAMPs) can provide the second signal.[3] These include:
This second signal triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3][8] This proximity induces the auto-catalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[2][4] Caspase-1 can also cleave gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[9]
References
- 1. NLRP3 inflammasomes link inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome in cancer and metabolic diseases | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. A role for the NLRP3 inflammasome in metabolic diseases and did Warburg miss inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Nlrp3-IN-nbc6: Application Notes and Protocols for Investigating Autoimmune Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nlrp3-IN-nbc6, a potent and selective inhibitor of the NLRP3 inflammasome, in the study of autoimmune disorders. This document outlines the mechanism of action of the NLRP3 inflammasome, its role in autoimmunity, and detailed protocols for in vitro and in vivo experimental models.
Introduction to the NLRP3 Inflammasome and Autoimmunity
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[1][2] It acts as a sensor for a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, the NLRP3 inflammasome assembles and activates caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[3][4] This process can also lead to a form of inflammatory cell death known as pyroptosis.[5]
Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[1][2] The excessive production of IL-1β and IL-18 contributes to chronic inflammation and tissue damage characteristic of these conditions.[6] Therefore, targeted inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for these disorders.
This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, with a reported IC50 of 574 nM.[4][7] It offers a valuable tool for researchers to investigate the precise role of the NLRP3 inflammasome in various autoimmune disease models and to evaluate the therapeutic potential of NLRP3 inhibition.
Data Presentation: In Vitro Efficacy of this compound
| Compound | Assay | Cell Type | Activator | Readout | IC50 | Reference |
| This compound | NLRP3 Inflammasome Activation | THP-1 cells | Nigericin | IL-1β release | 574 nM | [4][7] |
| This compound | NLRP3 Inflammasome Activation | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | Imiquimod | IL-1β release | Not specified | [7] |
| This compound | NLRP3 Inflammasome Activation | LPS-primed Neutrophils | Nigericin | IL-1β release | Not specified | [7] |
Signaling Pathways
The canonical activation of the NLRP3 inflammasome is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Protocols
In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of NLRP3 inflammasome activation in murine BMDMs and the assessment of the inhibitory effect of this compound.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-conditioned medium or recombinant M-CSF
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for murine IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies for caspase-1 and a loading control)
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium (or an appropriate concentration of M-CSF) for 6-7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment and Priming (Signal 1):
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Prime the cells by adding LPS to a final concentration of 500 ng/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding Nigericin (10 µM) or ATP (5 mM) to the wells.
-
Incubate for 45-60 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants for cytokine analysis and store at -80°C.
-
Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis.
-
-
Cytokine Measurement (ELISA):
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[5]
-
-
Caspase-1 Cleavage (Western Blot):
-
Perform Western blot analysis on the cell lysates to detect the cleaved (p20) subunit of caspase-1, a hallmark of inflammasome activation.[1] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Caption: In vitro workflow for testing this compound.
In Vivo Protocol: LPS-Induced Peritonitis Mouse Model
This model is used to assess the acute anti-inflammatory effects of NLRP3 inhibitors in vivo.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Monosodium Urate (MSU) crystals
-
Sterile PBS
-
8-12 week old C57BL/6 mice
-
ELISA kits for murine IL-1β
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the vehicle to the desired concentration.
-
Prepare LPS solution in sterile PBS.
-
Prepare a suspension of MSU crystals in sterile PBS.
-
-
Dosing:
-
Administer this compound or vehicle to mice via intraperitoneal (i.p.) injection. A recommended starting dose range based on similar compounds is 10-40 mg/kg.[8]
-
-
Induction of Peritonitis:
-
One hour after inhibitor administration, prime the mice with an i.p. injection of LPS (e.g., 20 mg/kg).
-
Three to four hours after LPS priming, challenge the mice with an i.p. injection of MSU (e.g., 0.5 mg in 0.5 mL PBS).
-
-
Sample Collection:
-
Six hours after the MSU challenge, euthanize the mice.
-
Perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
Collect blood via cardiac puncture for serum analysis.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure IL-1β levels in the supernatant of the peritoneal lavage fluid and in the serum using an ELISA kit.
-
The number of infiltrating neutrophils in the peritoneal lavage fluid can be quantified using a hemocytometer or flow cytometry as an additional measure of inflammation.
-
Caption: In vivo workflow for the peritonitis model.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the NLRP3 inflammasome in the pathophysiology of autoimmune disorders. The provided protocols offer a framework for researchers to investigate the efficacy of this inhibitor in relevant in vitro and in vivo models. These studies will contribute to a better understanding of NLRP3-driven inflammation and may facilitate the development of novel therapeutic interventions for autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of Inflammasome Activation [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Nlrp3-IN-nbc6 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[1][2][3] Nlrp3-IN-nbc6 is a potent and selective inhibitor of the NLRP3 inflammasome, acting independently of cellular calcium levels.[4] This document provides detailed application notes and protocols for a suite of cell-based assays to rigorously evaluate the efficacy of this compound.
The canonical activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway.[3][5] A subsequent activation signal (Signal 2), triggered by a variety of stimuli such as ATP, pore-forming toxins (e.g., nigericin), or crystalline substances, results in the assembly of the NLRP3 inflammasome complex.[3][5] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1.[5] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms and can induce a form of inflammatory cell death known as pyroptosis.[1][2]
These protocols are designed to provide a comprehensive framework for characterizing the inhibitory activity of this compound by examining key events in the NLRP3 signaling cascade.
Signaling Pathway and Experimental Workflow
To effectively assess the efficacy of this compound, a multi-faceted approach employing a panel of complementary assays is recommended. This allows for a thorough understanding of the compound's mechanism of action, from direct target engagement to the inhibition of downstream inflammatory mediators.
Caption: NLRP3 inflammasome activation pathway and points of measurement.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Nlrp3-IN-nbc6 Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-nbc6 is a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention.[3][4][5] this compound has demonstrated inhibitory activity in in vitro models with an IC50 of 574 nM.[2] These application notes provide a comprehensive guide for the in vivo delivery of this compound in animal studies, based on available data for the compound and its analogs, as well as established protocols for other NLRP3 inhibitors.
Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[3][6][7] This activation is a two-step process:
-
Priming (Signal 1): Initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β expression.[5]
-
Activation (Signal 2): Triggered by a diverse array of stimuli such as ATP, pore-forming toxins, and crystalline substances, leading to the assembly of the inflammasome complex.[3][8]
This compound is part of the NBC series of boron-based inhibitors which have been shown to inhibit NLRP3 inflammasome activation.[1][9] While the precise binding site of this compound is not fully elucidated in the provided search results, other NLRP3 inhibitors have been shown to directly bind to the NACHT domain of NLRP3, preventing its ATPase activity and subsequent oligomerization.[8][10]
Quantitative Data Summary
While specific in vivo pharmacokinetic and efficacy data for this compound is limited in publicly available literature, the following table summarizes data for this compound's in vitro potency and in vivo data for a close analog, NBC13, and the well-characterized NLRP3 inhibitor, MCC950, to serve as a reference for study design.
| Compound | Assay/Model | Route of Administration | Dose | Outcome | Reference |
| This compound | IL-1β release from THP-1 monocytes | In vitro | IC50: 574 nM | Potent inhibition of IL-1β release | [2] |
| NBC13 (analog) | LPS-induced peritonitis in mice | Intraperitoneal (i.p.) | Not Specified | Inhibited IL-1β production in vivo | [1][5] |
| MCC950 | LPS-induced IL-1β production in mice | Oral (p.o.) | ED50 ~15 mg/kg | Attenuated IL-1β secretion | [3] |
| MCC950 | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Oral (p.o.) | 200 mg/kg daily | Attenuated disease severity | [6] |
| MCC950 | Muckle-Wells Syndrome mouse model | Not Specified | Not Specified | Rescued neonatal lethality | [11] |
| CY-09 | CAPS and T2DM mouse models | Intraperitoneal (i.p.) | 40 mg/kg | Effective in treating disease symptoms | [6][10] |
Experimental Protocols
Note: The following protocols are generalized based on common practices for small molecule inhibitors targeting NLRP3. Researchers must optimize these protocols for their specific experimental needs and for the physicochemical properties of this compound.
Protocol 1: Formulation of this compound for In Vivo Administration
Due to the likely low aqueous solubility of this compound, a suitable vehicle is required for in vivo delivery. A close analog, NBC13, was noted to have better solubility, suggesting formulation is a critical step for this compound.[5]
Objective: To prepare a stable formulation of this compound for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure for Oral Gavage Formulation:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution. Gentle warming or sonication may aid dissolution.
-
Prepare the vehicle solution. A common vehicle consists of 5% DMSO, 40% PEG300, and 5% Tween 80 in sterile saline.
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for clarity. If precipitation occurs, further optimization of the vehicle composition is necessary.
Procedure for Intraperitoneal Injection Formulation:
-
Follow steps 1 and 2 from the oral gavage formulation procedure.
-
Prepare a vehicle solution, which may include co-solvents like PEG300 and surfactants like Tween 80 in saline.[12] A simpler formulation in an oil-based vehicle like corn oil can also be considered.[12]
-
Slowly add the this compound/DMSO stock to the vehicle with continuous mixing.
-
Ensure the final formulation is a clear solution or a stable suspension before administration.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of LPS-Induced Peritonitis
This acute inflammation model is commonly used to assess the in vivo efficacy of NLRP3 inhibitors.[13][14]
Objective: To evaluate the ability of this compound to inhibit NLRP3 inflammasome activation in vivo.
Materials:
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Lipopolysaccharide (LPS) from E. coli
-
ATP
-
8-12 week old C57BL/6 mice
-
Sterile PBS
-
ELISA kits for IL-1β
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing in an LPS-induced peritonitis model.
Detailed Methodology:
-
Animal Groups: Divide mice into at least three groups: Vehicle control, Low Dose this compound, and High Dose this compound. Dose levels should be determined based on in vitro potency and preliminary dose-range finding studies.
-
Inhibitor Administration: Administer the prepared this compound formulation or vehicle control via the chosen route (e.g., intraperitoneal injection or oral gavage) 30-60 minutes before the inflammatory challenge.
-
Priming: Inject mice intraperitoneally with a priming dose of LPS (e.g., 20 mg/kg).
-
Activation: After a 4-hour priming period, inject the mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mM in 200 µL).[15]
-
Sample Collection: 30 minutes after the ATP challenge, euthanize the mice. Perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid. Collect blood via cardiac puncture for plasma preparation.[15]
-
Analysis: Measure the concentration of IL-1β in the peritoneal lavage fluid and plasma using a commercially available ELISA kit. A significant reduction in IL-1β levels in the treatment groups compared to the vehicle control indicates in vivo efficacy.
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: The NLRP3 inflammasome signaling pathway and the site of action of this compound.
Concluding Remarks
This compound is a promising small molecule inhibitor of the NLRP3 inflammasome. The successful in vivo application of this compound will depend on careful consideration of its formulation and delivery. The protocols and data presented herein provide a foundation for researchers to design and execute robust animal studies to evaluate the therapeutic potential of this compound in models of inflammatory diseases. It is imperative to conduct preliminary dose-range finding and pharmacokinetic studies to determine the optimal dosing regimen and to monitor for any potential toxicity.
References
- 1. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Nlrp3-IN-nbc6 in Primary Macrophage Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. Nlrp3-IN-nbc6 is a potent and selective inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in disease and for the development of novel anti-inflammatory therapies.[2]
These application notes provide detailed protocols for the use of this compound in primary macrophage stimulation assays, a fundamental method for assessing NLRP3 inflammasome activation and inhibition.
Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression. The second step, "activation," is triggered by a diverse range of stimuli, including pore-forming toxins (e.g., nigericin), extracellular ATP, and crystalline substances. This leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This complex facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing inflammasome assembly and subsequent downstream events.
Quantitative Data
The inhibitory activity of this compound on NLRP3 inflammasome activation in primary macrophages is summarized below. The data demonstrates a dose-dependent inhibition of IL-1β release.
| This compound Concentration | % Inhibition of IL-1β Release (Nigericin-Stimulated BMDMs) |
| 10 µM | ~100%[2][3] |
| 1 µM | ~85% |
| 574 nM (IC50) | 50%[2][3] |
| 100 nM | ~20% |
| 10 nM | ~5% |
| Vehicle Control (DMSO) | 0% |
Note: The percent inhibition values other than the IC50 and 10 µM are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
The following protocols provide a general framework for assessing the inhibitory activity of this compound in primary mouse bone marrow-derived macrophages (BMDMs).
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of primary macrophages from mouse bone marrow.[4][5]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
DMEM (high glucose) with L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF) or L929-conditioned medium
-
Sterile dissection tools
-
Syringes (10 mL) and needles (25G)
-
50 mL conical tubes
-
Non-tissue culture-treated petri dishes (10 cm)
-
Cell scraper
Procedure:
-
Euthanize mice according to approved institutional animal care and use committee protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femur and tibia, removing as much muscle and connective tissue as possible.
-
In a sterile biosafety cabinet, cut the ends of the bones.
-
Flush the bone marrow from the bones using a 25G needle and a syringe filled with sterile PBS into a 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF or 20% L929-conditioned medium).
-
Plate the cells in 10 cm non-tissue culture-treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Replace the medium on day 3.
-
On day 7, adherent macrophages can be harvested by gentle scraping.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition Assay
This protocol details the steps for priming and activating BMDMs to study the effect of this compound.
Materials:
-
Cultured BMDMs (from Protocol 1)
-
96-well tissue culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin)
Procedure:
-
Seed harvested BMDMs into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Gently remove the culture medium and replace it with fresh medium containing LPS (e.g., 100 ng/mL). Incubate for 3-4 hours at 37°C.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. A vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration) must be included.
-
After priming, carefully remove the LPS-containing medium and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells. For example, add nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM.
-
Incubate for the appropriate time (e.g., 1-2 hours for nigericin, 30-60 minutes for ATP) at 37°C.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatants for downstream analysis of IL-1β and caspase-1 activity.
Protocol 3: Measurement of IL-1β Secretion by ELISA
This protocol outlines the quantification of secreted IL-1β in the collected supernatants.
Materials:
-
Supernatants from Protocol 2
-
Mouse IL-1β ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the mouse IL-1β ELISA kit.
-
Briefly, the assay typically involves the following steps: a. Addition of standards and samples (supernatants) to a microplate pre-coated with an anti-mouse IL-1β antibody. b. Incubation to allow the IL-1β to bind to the immobilized antibody. c. Washing to remove unbound substances. d. Addition of a biotin-conjugated anti-mouse IL-1β antibody. e. Incubation and washing. f. Addition of a streptavidin-HRP conjugate. g. Incubation and washing. h. Addition of a substrate solution to develop the color. i. Addition of a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Protocol 4: Measurement of Caspase-1 Activity
This protocol describes a method to measure the activity of secreted caspase-1.
Materials:
-
Supernatants from Protocol 2
-
Caspase-1 activity assay kit (fluorometric or colorimetric, commercially available)
-
Fluorometer or spectrophotometer
Procedure:
-
Follow the manufacturer's instructions provided with the caspase-1 activity assay kit.
-
A common method involves the use of a specific caspase-1 substrate that is cleaved to produce a fluorescent or colored product.
-
The general steps include: a. Addition of the collected supernatants to a microplate. b. Addition of the caspase-1 substrate. c. Incubation at 37°C for the recommended time.
-
Measure the fluorescence or absorbance using a fluorometer or spectrophotometer.
-
The signal intensity is directly proportional to the caspase-1 activity in the sample.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations. A lactate (B86563) dehydrogenase (LDH) assay can be performed on the supernatants to measure cell membrane integrity.
-
LPS Purity: Use a high-purity, TLR4-specific grade of LPS to avoid off-target effects.
-
Inhibitor Solubility: Ensure complete solubilization of this compound in the appropriate vehicle (e.g., DMSO) before preparing dilutions in culture medium.
-
Controls: Always include appropriate controls:
-
Untreated cells (no LPS, no activator)
-
LPS only
-
Activator only
-
LPS + Activator (positive control for inflammasome activation)
-
Vehicle control + LPS + Activator
-
-
Optimization: The optimal concentrations of LPS, activators, and the inhibitor, as well as incubation times, may vary depending on the specific source and batch of reagents and the specific primary cells being used. It is recommended to perform initial optimization experiments.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nlrp3-IN-nbc6 solubility in DMSO and aqueous solutions
Welcome to the technical support center for Nlrp3-IN-nbc6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and handling.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many small molecule inhibitors, exhibits high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) but is practically insoluble in aqueous solutions like water, phosphate-buffered saline (PBS), or cell culture media.[1] To prepare solutions for in vitro or in vivo experiments, it is necessary to first create a concentrated stock solution in a suitable organic solvent.
Q2: Which solvent is recommended for preparing a stock solution of this compound?
A2: DMSO is the highly recommended solvent for preparing concentrated stock solutions of this compound.[2][3] It is crucial to use anhydrous, high-quality DMSO, as moisture can negatively affect the solubility and stability of the compound.[3][4]
Q3: My this compound is precipitating when I dilute the DMSO stock in my aqueous experimental buffer. What is causing this?
A3: Precipitation is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound like this compound into an aqueous medium.[1][2] This "crashing out" occurs because the final concentration of the compound exceeds its solubility limit in the aqueous solution, and the percentage of DMSO is too low to maintain its solubility.[1]
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% or lower is generally considered safe for most cell lines.[3] While some cell lines can tolerate up to 0.5%, it is essential to perform a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) to rule out any effects from the solvent itself.[3][5]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshoot and prevent precipitation of this compound during the preparation of working solutions.
Problem: Precipitate forms upon dilution of DMSO stock solution into aqueous media.
Table 1: Troubleshooting Steps for this compound Precipitation
| Possible Cause | Solution |
| High Final Concentration | The desired final concentration of this compound may be above its solubility limit in the aqueous buffer. Perform a dose-response experiment to determine the optimal and soluble concentration range for your specific cell type and assay.[5] |
| Improper Dilution Technique | Directly adding a small volume of highly concentrated DMSO stock to a large volume of aqueous buffer can cause localized high concentrations and immediate precipitation.[1] Add the DMSO stock drop-wise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.[2] Pre-warming the aqueous medium to 37°C can also aid in solubility.[2] |
| Low Final DMSO Concentration | The final percentage of DMSO in the working solution may be insufficient to keep the compound dissolved. While keeping the final DMSO concentration low is important for cell health, ensure it is consistent across all experimental conditions. |
| Stock Solution Quality | The DMSO stock solution may have absorbed moisture, reducing its solvating capacity. Use fresh, anhydrous DMSO to prepare stock solutions.[1][4] Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles and moisture absorption.[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10-50 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If dissolution is difficult, gentle warming to 37°C or brief sonication in a water bath can be applied.[1]
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
Materials:
-
This compound DMSO stock solution
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer or pipette for mixing
Procedure:
-
Gently warm the aqueous buffer or cell culture medium to 37°C.[2]
-
If a very low final concentration is required, consider preparing an intermediate dilution of the stock solution in 100% DMSO first.
-
Slowly add the required volume of the this compound DMSO stock solution to the pre-warmed medium while gently vortexing or pipetting up and down to mix.[2][4]
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Ensure the final DMSO concentration in the working solution is at a non-toxic level for your cells (ideally ≤ 0.1%).[3]
-
Always prepare fresh aqueous working solutions for each experiment and do not store them.[2]
Visualization
NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome, a key component of the innate immune system. This compound acts as an inhibitor of this pathway.[6][7][8] The activation process involves two main signals: priming and activation, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[7][8][9]
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing Working Solutions
The following diagram outlines the recommended workflow for preparing aqueous working solutions of this compound from a DMSO stock to minimize precipitation and ensure experimental reproducibility.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to dissolve Nlrp3-IN-nbc6 for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Nlrp3-IN-nbc6 in experimental settings. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful dissolution and application of this potent NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response.[5][6] Its activation, typically a two-step process involving priming and activation signals, leads to the cleavage of pro-caspase-1 into active caspase-1.[5][6][7] Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[5][6][7] this compound inhibits the assembly and activation of the NLRP3 inflammasome, thereby blocking the downstream release of these inflammatory cytokines.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mM achievable. For optimal results, use anhydrous, sterile DMSO to prepare a high-concentration stock solution.
Q3: How should I store this compound solutions?
A3: For long-term storage, the powdered form of this compound should be stored at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be stored in small aliquots at -80°C for up to six months or -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]
Q4: What is a typical working concentration for this compound in cell culture experiments?
A4: A common working concentration for this compound in cell-based assays is 10 µM.[1][2] This concentration has been shown to effectively inhibit NLRP3-dependent IL-1β release in LPS-primed bone marrow-derived macrophages (BMDMs) and neutrophils.[1][2] However, the optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response experiment is recommended.
Q5: Can the solvent, DMSO, affect my experimental results?
A5: Yes, the final concentration of DMSO in your cell culture medium can influence experimental outcomes. While most cell lines can tolerate DMSO concentrations up to 0.5%, it is best to keep the final concentration at or below 0.1% to minimize off-target effects.[8] High concentrations of DMSO have been reported to have their own effects on the NLRP3 inflammasome.[9][10] Therefore, it is crucial to include a vehicle control (media with the same final DMSO concentration as the inhibitor-treated samples) in your experiments.
Troubleshooting Guide: Preventing Precipitation of this compound
A common challenge when working with hydrophobic compounds like this compound is its precipitation upon dilution into aqueous cell culture media. The following steps will help you avoid this issue.
Problem: A precipitate forms immediately after adding the this compound DMSO stock solution to the cell culture medium.
Cause: This phenomenon, often called the "Uso effect," occurs when a compound dissolved in a good solvent (DMSO) is rapidly diluted into a poor solvent (aqueous medium), causing it to crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture is as low as possible, ideally ≤ 0.1%.[8]
-
Step-wise Dilution:
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-50 mM).
-
If necessary, perform intermediate dilutions of your stock solution in 100% DMSO to achieve a concentration that allows for a small volume to be added to your final culture medium.
-
Slowly add the final DMSO stock solution to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual introduction helps maintain solubility.
-
-
Pre-warm the Medium: Using cell culture medium pre-warmed to 37°C can improve the solubility of the compound.
-
Visual Inspection: Always visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 409.5 g/mol | [1] |
| IC₅₀ | 574 nM | [1][2] |
| Solubility in DMSO | Up to 100 mM | |
| Typical In Vitro Working Concentration | 10 µM | [1][2] |
| Recommended Final DMSO Concentration | ≤ 0.1% | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution and a final working solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., RPMI-1640 or DMEM with supplements)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 4.095 mg of this compound (MW = 409.5 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication can be used.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Working Solution Preparation (10 µM):
-
Pre-warm the cell culture medium to 37°C.
-
To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the pre-warmed medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Add the DMSO stock to the medium slowly while gently mixing.
-
Visually inspect the solution for any precipitation before adding it to the cells. The final DMSO concentration in this example is 0.1%.
-
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Materials:
-
Cells (e.g., murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 monocytes)
-
Lipopolysaccharide (LPS)
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NLRP3 activator (e.g., Nigericin or ATP)
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This compound working solutions
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Cell culture plates and reagents
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ELISA kit for IL-1β detection
Procedure:
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Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL for THP-1 cells or 200 ng/mL for BMDMs) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound (e.g., a dose-response curve from 0.1 µM to 10 µM) or a vehicle control (0.1% DMSO). Pre-incubate the cells with the inhibitor for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator to the wells. For example, use Nigericin (5-10 µM) or ATP (2.5-5 mM) and incubate for 1-2 hours.
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Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Analysis: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the site of inhibition by this compound.
Experimental Workflow for this compound Inhibition Assay
This diagram outlines the key steps in an in vitro experiment to assess the efficacy of this compound.
Caption: General workflow for an in vitro NLRP3 inflammasome inhibition assay using this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Nlrp3-IN-nbc6 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Nlrp3-IN-nbc6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored as a powder. Under these conditions, it is stable for up to 3 years when stored at -20°C and for up to 2 years when stored at 4°C.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound in a suitable solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2][3][4]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM and in ethanol (B145695) up to 5 mM.[5] For creating high-concentration stock solutions, anhydrous DMSO is recommended.[2]
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent or upon addition to aqueous solutions. If you observe precipitation, try the following:
-
Warm the solution: Gently warming the solution to 37°C may help redissolve the compound.
-
Sonication: Brief sonication can also aid in dissolving the compound.
-
Review your dilution method: When preparing working solutions in aqueous buffers (e.g., cell culture media), add the DMSO stock solution to the aqueous buffer slowly while vortexing. Do not add aqueous buffer directly to the DMSO stock.
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid both toxicity and precipitation.[4]
Q5: How can I assess the stability of my this compound solution if I suspect degradation?
If you are concerned about the stability of your this compound solution, you can perform a functional assay to test its activity. A common method is to assess its ability to inhibit the NLRP3 inflammasome in a cell-based assay. A loss of inhibitory activity compared to a freshly prepared solution would suggest degradation. For a detailed method, please refer to the "Experimental Protocols" section below.
Data Presentation
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Table 2: this compound Solubility
| Solvent | Maximum Solubility | Source |
| DMSO | 100 mM | [5] |
| Ethanol | 5 mM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring to Room Temperature: Before opening, allow the vial of powdered this compound to equilibrate to room temperature for at least 20 minutes.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Gently vortex the vial. If necessary, briefly sonicate or warm the solution to 37°C to ensure the compound is fully dissolved.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in low-protein-binding tubes. Store the aliquots at -80°C or -20°C as recommended.[1][3]
Protocol 2: In Vitro Assay for this compound Activity (Functional Stability Test)
This protocol describes a general method to assess the inhibitory activity of this compound on the NLRP3 inflammasome in THP-1 cells, a human monocytic cell line.
Materials:
-
THP-1 cells
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RPMI-1640 cell culture medium
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Fetal Bovine Serum (FBS)
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Phorbol 12-myristate 13-acetate (PMA)
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Lipopolysaccharide (LPS)
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Nigericin
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This compound (test solution and a freshly prepared positive control)
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
Priming (Signal 1):
-
Replace the medium with fresh, serum-free RPMI-1640.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of your this compound test solution or the freshly prepared positive control for 1 hour. Include a vehicle control (DMSO).
-
-
Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM), for 1-2 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
IL-1β Measurement:
-
Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the IL-1β levels in the cells treated with your this compound test solution to those treated with the freshly prepared positive control and the vehicle control. A significant decrease in IL-1β secretion indicates inhibitory activity. A loss of potency in the test solution compared to the fresh solution suggests degradation.
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: In vitro workflow for assessing this compound inhibitory activity.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
Potential off-target effects of Nlrp3-IN-nbc6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Nlrp3-IN-nbc6, a potent and selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome with a reported half-maximal inhibitory concentration (IC50) of 574 nM. It functions independently of calcium signaling and is known to inhibit both the canonical and non-canonical NLRP3 inflammasome activation pathways.
Q2: How selective is this compound for the NLRP3 inflammasome?
A2: this compound demonstrates good selectivity for the NLRP3 inflammasome at concentrations around 10 µM, showing little to no inhibition of other inflammasomes like NLRC4 and AIM2. However, at higher concentrations (e.g., 30 µM), some off-target effects on other inflammasomes may be observed.[1] It is crucial to determine the optimal concentration for your specific cell type and experimental conditions to minimize potential off-target activities.
Q3: What are the most common potential off-target effects to consider when using an NLRP3 inhibitor like this compound?
A3: The most common off-target concerns include:
-
Inhibition of other inflammasomes: Cross-reactivity with other inflammasome complexes such as NLRC4, AIM2, or Pyrin.[2]
-
Inhibition of the upstream NF-κB signaling pathway: The priming step for NLRP3 activation is dependent on NF-κB. Inhibition of this pathway would lead to a decrease in pro-IL-1β and NLRP3 protein levels, giving a false positive for specific NLRP3 inhibition.[3][4]
-
General cytotoxicity: The observed reduction in cytokine release could be due to compound-induced cell death rather than specific inflammasome inhibition.[3][5]
Q4: I am observing cell death in my cultures treated with this compound. Is this an expected on-target effect?
A4: Not necessarily. While the activation of the NLRP3 inflammasome can lead to a form of inflammatory cell death called pyroptosis, a direct inhibitor of the NLRP3 inflammasome like this compound should prevent this. Therefore, any observed cytotoxicity is more likely an off-target effect. It is recommended to perform a lactate (B86563) dehydrogenase (LDH) release assay to differentiate between the inhibition of pyroptosis and general cytotoxicity.[3][5]
Q5: My results with this compound are inconsistent. What are the possible reasons?
A5: Inconsistent results can arise from several factors:
-
Compound stability and solubility: Ensure the compound is fully dissolved and prepare fresh stock solutions.
-
Cell health and passage number: Use cells at a low passage number and ensure they are healthy and responsive.
-
Reagent variability: Use consistent lots of reagents, especially LPS and other activators.
-
Experimental timing and concentrations: Precisely control incubation times and concentrations of all stimuli and inhibitors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibition of IL-1β release | 1. Degraded or inactive this compound.2. Suboptimal inhibitor concentration.3. Insufficient priming (Signal 1) or activation (Signal 2) of the NLRP3 inflammasome. | 1. Prepare a fresh stock solution of this compound.2. Perform a dose-response curve to determine the IC50 in your experimental system (e.g., 0.1 µM to 30 µM).3. Confirm efficient priming by measuring TNF-α release via ELISA. Titrate the concentration of the NLRP3 activator (e.g., Nigericin, ATP). |
| Inhibition of TNF-α release is observed | Off-target inhibition of the upstream NF-κB signaling pathway. | The compound is likely not specific to the NLRP3 inflammasome and may be acting on the NF-κB pathway. This suggests that this compound is not suitable for your experiment if NLRP3-specific inhibition is required.[3][4] |
| Inhibition of IL-1β release with activators of other inflammasomes (e.g., NLRC4, AIM2) | Lack of specificity of this compound at the concentration used. | This indicates an off-target effect. Lower the concentration of this compound and repeat the experiment. If inhibition persists at lower concentrations, the compound may not be sufficiently selective for your application.[1] |
| High background in cytotoxicity assay (e.g., LDH assay) | 1. Cell culture contamination.2. High cell seeding density leading to cell death. | 1. Ensure aseptic technique and test for mycoplasma contamination.2. Optimize cell seeding density to avoid overgrowth. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should empirically determine the optimal concentration for their specific experimental setup.
| Parameter | Value | Cell Type | Notes |
| IC50 for NLRP3 | 574 nM | Not specified | Potent inhibitor of the NLRP3 inflammasome. |
| Selective Concentration | 10 µM | Murine Bone Marrow-Derived Macrophages (BMDMs) | At this concentration, this compound selectively inhibits NLRP3 without significantly affecting NLRC4 or AIM2 inflammasomes.[1] |
| Concentration with Potential Off-Target Effects | 30 µM | Murine Bone Marrow-Derived Macrophages (BMDMs) | At this higher concentration, this compound may exhibit inhibitory effects on other inflammasomes.[1] |
Experimental Protocols
Protocol 1: Assessing the Specificity of this compound Against Different Inflammasomes
This protocol outlines the procedure to test the specificity of this compound against the NLRP3, NLRC4, and AIM2 inflammasomes in bone marrow-derived macrophages (BMDMs).
1. Cell Culture and Priming:
- Culture BMDMs in complete DMEM.
- Seed 0.5 x 10^6 cells per well in a 24-well plate and allow them to adhere overnight.
- Prime the cells with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3.
2. Inhibitor Treatment:
- Pre-incubate the primed cells with this compound (e.g., at 1 µM, 10 µM, and 30 µM) or vehicle control (DMSO) for 30 minutes.
3. Selective Inflammasome Activation:
- For NLRP3: Add Nigericin (10 µM) or ATP (5 mM) and incubate for 1 hour.
- For NLRC4: Transfect the cells with 1 µg/mL of flagellin (B1172586) from Salmonella typhimurium using a suitable transfection reagent and incubate for 6 hours.[6][7]
- For AIM2: Transfect the cells with 1 µg/mL of poly(dA:dT) using a suitable transfection reagent and incubate for 6 hours.[8]
4. Sample Collection and Analysis:
- Collect the cell culture supernatants.
- Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Assessing Off-Target Effects on NF-κB Signaling
This protocol is designed to determine if this compound affects the upstream NF-κB priming signal.
1. Cell Culture and Treatment:
- Seed BMDMs as described in Protocol 1.
- Pre-incubate the cells with this compound (e.g., at 1 µM, 10 µM, and 30 µM) or vehicle control (DMSO) for 30 minutes.
2. NF-κB Activation:
- Stimulate the cells with 500 ng/mL of LPS for 4 hours.
3. Sample Collection and Analysis:
- Collect the cell culture supernatants.
- Measure the concentration of TNF-α in the supernatants using an ELISA kit. A specific NLRP3 inhibitor should not affect TNF-α secretion.[3]
Protocol 3: Assessing Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells to assess the cytotoxicity of this compound.[5]
1. Cell Culture and Treatment:
- Seed BMDMs in a 96-well plate.
- Treat the cells with various concentrations of this compound for the desired duration (e.g., 6 hours). Include a vehicle control and a positive control for maximum LDH release (cell lysis buffer).
2. Sample Collection:
- Centrifuge the plate at 500 x g for 5 minutes.
- Carefully collect the supernatants.
3. LDH Measurement:
- Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatants.
4. Data Analysis:
- Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the specificity of this compound.
Caption: A logical workflow for troubleshooting potential off-target effects of this compound.
References
- 1. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NF-kB activating pattern recognition and cytokine receptors license NLRP3 inflammasome activation by regulating NLRP3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for measuring NLRC4 inflammasome activation and pyroptosis in murine bone-marrow-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AIM2 activates the inflammasome and cell death in response to cytoplasmic DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nlrp3-IN-nbc6 Cytotoxicity Assessment
This guide provides researchers, scientists, and drug development professionals with essential information for the in vitro cytotoxicity assessment of Nlrp3-IN-nbc6, a potent and selective NLRP3 inflammasome inhibitor.[1] It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and diagrams of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome, with a reported IC50 of 574 nM.[1] The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, upon activation by various danger signals, triggers the activation of caspase-1.[2][3] Activated caspase-1 then processes pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, active forms.[2][4] It also cleaves Gasdermin D (GSDMD) to induce pyroptosis, a lytic and inflammatory form of programmed cell death.[5][6] this compound prevents the activation of the NLRP3 inflammasome, thereby blocking these downstream inflammatory events.[1]
Q2: Why is it critical to assess the cytotoxicity of this compound? A2: Assessing the cytotoxicity of any compound, including this compound, is crucial to distinguish between its specific pharmacological effects (i.e., NLRP3 inhibition) and general cellular toxicity. Observed reductions in inflammatory markers could be due to cell death rather than targeted inhibition. This is essential for accurately interpreting experimental results and determining a therapeutic window where the compound is effective without being harmful to the cells.
Q3: Which cell lines are appropriate for testing this compound? A3: The ideal cell lines are those that express the components of the NLRP3 inflammasome. Commonly used models include human monocytic cell lines like THP-1 (which require differentiation into macrophage-like cells using PMA) and primary cells such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs).[7][8] It is always recommended to verify NLRP3 expression and functional activity in your chosen cell model.[9]
Q4: What is a typical working concentration range for this compound in vitro? A4: Based on its reported potency (IC50 = 574 nM), a starting concentration range of 0.1 µM to 10 µM is often recommended for in vitro cell-based assays.[1][9] However, it is imperative to perform a dose-response experiment for each specific cell line and assay to determine the optimal concentration that effectively inhibits NLRP3 without inducing significant cytotoxicity.[9]
Q5: What are the most common assays to measure cytotoxicity? A5: The most common in vitro cytotoxicity assays include:
-
MTT Assay: Measures metabolic activity, which is proportional to the number of viable cells.[10]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[11]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to distinguish between viable, apoptotic, and necrotic cells.[12]
-
ATP-Based Assays (e.g., CellTiter-Glo®): Quantifies intracellular ATP levels as a direct measure of cell viability.[13]
Troubleshooting Guides
Unexpected results are common in cell-based assays. The tables below address specific issues you might encounter.
Table 1: Troubleshooting Metabolic Assays (e.g., MTT, XTT)
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | 1. Contamination (bacterial, fungal).2. Compound interference (this compound may have reducing properties or be colored).[14]3. Phenol (B47542) red in media. | 1. Ensure aseptic technique; use fresh, sterile reagents.2. Run a "compound only" control in cell-free media to check for direct MTT reduction.[14]3. Use phenol red-free media for the assay incubation steps. |
| Results >100% Viability | 1. Compound enhances metabolic activity without increasing cell number.2. Hormetic effects (stimulatory at low doses).[14] | 1. Confirm results with an orthogonal assay that measures a different parameter, like cell counting (Trypan Blue) or membrane integrity (LDH assay).[13][14] |
| Low Absorbance / No Color Change | 1. Insufficient number of viable cells.2. Compromised metabolic activity in control cells.3. Incomplete solubilization of formazan (B1609692) crystals.[14] | 1. Optimize cell seeding density.2. Ensure cells are healthy and in the exponential growth phase.3. Ensure complete dissolution of crystals by gentle agitation and sufficient incubation time with the solubilizing agent (e.g., DMSO).[15] |
Table 2: Troubleshooting Membrane Integrity Assays (e.g., LDH Release)
| Issue | Potential Cause | Recommended Solution |
| High Spontaneous LDH Release in Controls | 1. Suboptimal cell culture conditions (e.g., over-confluency, nutrient depletion).2. Rough handling of cells during media changes.[14]3. High LDH content in fetal bovine serum (FBS).[16] | 1. Ensure optimal cell density and health.2. Handle cells gently; add reagents to the side of the well.[17]3. Reduce FBS concentration during the assay (e.g., to 1%) or use heat-inactivated serum.[16][18] |
| Low LDH Release Despite Visible Cell Death | 1. Compound inhibits LDH enzyme activity directly.[14]2. Assay performed too early; LDH has not yet been released. | 1. Test for compound interference by adding it to the lysate from the "Maximum LDH Release" control wells.2. Perform a time-course experiment to determine the optimal endpoint. |
| Inconsistent Results Between Replicates | 1. Uneven cell seeding.2. Inaccurate pipetting.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
Key Signaling Pathway
The NLRP3 inflammasome pathway is a critical component of the innate immune response. Its activation is a key driver of inflammation and pyroptotic cell death.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition point of this compound.
Experimental Protocols & Workflow
Adherence to a structured workflow is essential for obtaining reproducible data.
General Experimental Workflow
The following diagram outlines the typical steps for assessing compound cytotoxicity.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for adherent cells (e.g., differentiated THP-1 macrophages).
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and differentiate for 48-72 hours.
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include "vehicle control" (e.g., DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48 hours) at 37°C with 5% CO2.
-
MTT Addition: Carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals. Gently agitate the plate for 10 minutes.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: LDH Release Assay
This protocol measures cytotoxicity by quantifying LDH released into the supernatant.
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Prepare three additional control wells for each condition:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to be lysed with a lysis buffer provided in the kit.
-
Medium Background: Culture medium without cells.[11]
-
-
Sample Collection: After incubation, gently centrifuge the plate (if necessary) and carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[7]
-
Lysis: To the "Maximum LDH Release" wells, add 10 µL of the kit's Lysis Buffer and incubate for 45 minutes.[18] Then, transfer 50 µL of this supernatant to the new plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to all collected supernatant samples.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Readout: Add the Stop Solution provided in the kit and measure the absorbance at 490 nm.
-
Analysis: After subtracting the medium background, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome-mediated cytokine production and pyroptosis cell death in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. galaxy.ai [galaxy.ai]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. NLRP3 inflammasome activation and cytotoxicity induced by particulate adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. tiarisbiosciences.com [tiarisbiosciences.com]
Technical Support Center: Optimizing Nlrp3-IN-nbc6 for Cellular Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Nlrp3-IN-nbc6, a potent and selective inhibitor of the NLRP3 inflammasome. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful application of this compound in your cell-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Inhibitor & Cell Line Related Issues
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that selectively inhibits the NLRP3 inflammasome, a multi-protein complex crucial for the innate immune response.[1] Its mechanism of action involves blocking the activation of the NLRP3 inflammasome, which in turn prevents the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] this compound has a reported IC50 of 574 nM.[1]
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: Common cell models for investigating NLRP3 inflammasome activity include human monocytic THP-1 cells and primary murine bone marrow-derived macrophages (BMDMs).[1][4] THP-1 cells require differentiation into a macrophage-like state using phorbol (B1677699) 12-myristate 13-acetate (PMA) prior to experiments.[5][6]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[7][8] To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -80°C for long-term storage or -20°C for shorter periods.[9][10]
Q4: My this compound is precipitating in the cell culture medium. What should I do?
A4: Precipitation of hydrophobic compounds in aqueous media is a common challenge.[8] To mitigate this, ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) and consistent across all experimental conditions.[9][11] When diluting, add the DMSO stock solution to pre-warmed media drop-wise while gently vortexing to ensure rapid and even mixing.[11] If precipitation persists, consider using a lower final concentration of the inhibitor.[11]
Experimental Design & Execution
Q5: What is the recommended starting concentration for this compound in a cell-based assay?
A5: The optimal concentration of this compound is highly dependent on the cell type, stimulus, and specific experimental conditions. Therefore, a dose-response experiment is crucial to determine the effective working concentration for your system.[5] For similar NLRP3 inhibitors, a starting concentration range of 1 nM to 10 µM is often recommended.[5]
Q6: I am not observing any inhibition of NLRP3 inflammasome activation. What are the potential reasons?
A6: Several factors could contribute to a lack of efficacy. A suboptimal inhibitor concentration may be too low to exert an effect; performing a dose-response curve will help identify the effective range.[5] Ensure the inhibitor has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[5] The timing of treatment is also critical; the inhibitor should be added to the cells before the NLRP3 activation signal (Signal 2). A pre-incubation time of 30-60 minutes is common practice.[5]
Q7: I am observing significant cytotoxicity at my working concentration. How can I address this?
A7: The observed toxicity may be dose-dependent. Try using a lower concentration of this compound. A thorough dose-response curve will help identify a concentration that is both effective and non-toxic.[5] It's also important to distinguish between specific inhibition of pyroptosis (a form of inflammatory cell death mediated by NLRP3) and general cytotoxicity by running parallel cytotoxicity assays like LDH release or MTT assays.[5] Also, ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic, typically below 0.5%.[5]
Data Interpretation & Assay-Specific Issues
Q8: Can this compound interfere with cell viability assays?
A8: While specific data for this compound is not extensively published, it is a known phenomenon that small molecules can interfere with certain cell viability assays.[2] For instance, compounds with reducing potential can directly reduce tetrazolium salts (like MTT, XTT) to their colored formazan (B1609692) products, leading to a false positive signal of increased cell viability.[12] It is advisable to run a cell-free control with this compound and the assay reagent to check for direct chemical interactions.[2]
Q9: My LDH assay shows high background. What could be the cause?
A9: Serum in the culture medium contains LDH, which can contribute to high background readings. Using a serum-free medium for the duration of the experiment can help mitigate this issue.[2]
Q10: What are the key readouts to confirm NLRP3 inflammasome inhibition?
A10: To confirm inhibition, you should measure downstream markers of NLRP3 activation. This includes measuring the secretion of mature IL-1β and IL-18 into the cell culture supernatant via ELISA.[5] You can also detect the cleaved (active) form of caspase-1 (p20 subunit) in the supernatant or cell lysates by Western blot.[5] Another hallmark of inflammasome assembly is the formation of ASC specks, which can be visualized using immunofluorescence microscopy.[5][13] Finally, since NLRP3 activation can lead to pyroptosis, measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant can serve as an indicator of this inflammatory cell death.[2]
Data Presentation
Table 1: Representative IC50 Values for NLRP3 Inhibitors and Recommended Concentration Ranges for this compound.
| Inhibitor | Cell Type | Activation Stimulus | IC50 (nM) | Recommended Starting Concentration Range for this compound |
| This compound | THP-1 cells | Nigericin | 574[1] | 1 nM - 10 µM[5] |
| MCC950 | Mouse BMDM | ATP | ~7.5[14] | |
| MCC950 | Human Monocytes | Nigericin | ~8.1[14] | |
| Compound 7 | Mouse BMDM | LPS + ATP | 35[14] | |
| YQ128 | Mouse Macrophages | Not Specified | 300[14] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Cells
This protocol provides a general framework for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in human THP-1 monocytes.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (vehicle)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for IL-1β
-
Reagents for LDH assay
Procedure:
-
Cell Culture and Differentiation:
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 10 µM.[5]
-
Include a vehicle-only control (DMSO at the same final concentration as the highest inhibitor dose).[5]
-
After LPS priming, carefully remove the medium and add the medium containing the different concentrations of this compound.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.[5]
-
-
Activation (Signal 2):
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
-
Measure the levels of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.[14]
-
Assess pyroptosis by measuring LDH release in the supernatant using an LDH cytotoxicity assay kit.[2]
-
Protocol 2: Western Blot for Caspase-1 Cleavage
This protocol outlines the detection of the active form of caspase-1 as a marker of inflammasome activation.
Materials:
-
Cell lysates from the experiment in Protocol 1
-
RIPA buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against caspase-1 (detecting both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After collecting the supernatant, lyse the remaining cells in RIPA buffer.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes both pro-caspase-1 and the cleaved p20 subunit.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the cleaved p20 band in the presence of this compound indicates inhibition.
-
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for optimizing this compound concentration in cell culture.
Caption: A decision tree to guide troubleshooting of common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with Nlrp3-IN-nbc6
Welcome to the technical support center for Nlrp3-IN-nbc6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent and selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome with a reported IC50 of 574 nM.[1] Its mechanism of action is independent of cellular Ca2+ levels.[1] It functions by preventing the activation of the NLRP3 inflammasome, thereby inhibiting the downstream release of pro-inflammatory cytokines such as IL-1β.
Q2: I am observing inconsistent inhibition of IL-1β release. What are the potential causes?
A2: Inconsistent results can stem from several factors:
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, has poor aqueous solubility.[2] Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final working solution. It is also crucial to prepare fresh dilutions for each experiment from a properly stored stock solution to avoid degradation.[2]
-
Cell Health and Passage Number: The health and passage number of your cells (e.g., THP-1, BMDMs) can significantly impact their responsiveness to stimuli and inhibitors. Use cells at a consistent and low passage number for reproducible results.
-
Suboptimal Priming or Activation: Inadequate priming with LPS or using a suboptimal concentration of the NLRP3 activator (e.g., Nigericin, ATP) can lead to variable inflammasome activation and consequently, inconsistent inhibition.
-
Final DMSO Concentration: High concentrations of the vehicle, DMSO, can have independent effects on the NLRP3 inflammasome.[3] It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5% and to include a vehicle-only control in all experiments.[2][3]
Q3: Could this compound have off-target effects?
A3: While this compound is a selective NLRP3 inhibitor, some studies suggest that at higher concentrations, it may exhibit inhibitory effects on other inflammasomes, such as NLRC4 and AIM2.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides specific NLRP3 inhibition without affecting other pathways in your experimental system.
Q4: I'm observing cytotoxicity in my cell cultures treated with this compound. Is this expected?
A4: While inhibition of the NLRP3 inflammasome should ideally prevent pyroptosis (a form of inflammatory cell death), observed cytotoxicity could be an off-target effect of the compound, especially at higher concentrations.[5] It is essential to perform a cytotoxicity assay, such as an LDH release assay, in parallel with your inflammasome activity measurements to distinguish between specific inhibition of pyroptosis and general cytotoxicity.[5][6][7][8]
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, this compound should be stored as a solid at -20°C.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use vials and stored at -80°C to minimize freeze-thaw cycles, which can lead to degradation.[2][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of IL-1β release | Compound Precipitation: The inhibitor may have precipitated out of the aqueous cell culture medium. | Visually inspect your working solution for any precipitates. Prepare fresh dilutions and ensure the final DMSO concentration is low (≤0.5%). Consider pre-warming the media to 37°C before adding the inhibitor.[2] |
| Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the inflammasome. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and activation conditions. A typical starting range for similar inhibitors is 0.1 - 10 µM. | |
| Inefficient Priming (Signal 1): Insufficient LPS stimulation can lead to low levels of pro-IL-1β and NLRP3, making it difficult to observe inhibition. | Optimize the LPS concentration and priming time (e.g., 1 µg/mL for 3-4 hours for macrophages). Confirm priming by measuring TNF-α release or pro-IL-1β expression via Western blot. | |
| Inactive NLRP3 Activator (Signal 2): The NLRP3 activator (e.g., Nigericin, ATP) may have degraded. | Use a fresh, validated batch of the activator and perform a dose-response to determine its optimal concentration. | |
| High background IL-1β in vehicle control | DMSO-induced Inflammasome Activation: High concentrations of DMSO can activate the NLRP3 inflammasome.[3] | Reduce the final DMSO concentration in your culture medium to ≤0.5%. Always include a vehicle control with the same DMSO concentration as your inhibitor-treated samples. |
| LPS Contamination: Reagents or consumables may be contaminated with endotoxin. | Use endotoxin-free reagents and consumables. | |
| Inconsistent results between experiments | Variability in Cell Conditions: Differences in cell passage number, density, or health can lead to variability. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and monitor cell viability. |
| Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling. | Prepare fresh dilutions of the inhibitor from a properly stored, single-use aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2][9] | |
| Inhibition of IL-1β is observed, but so is cytotoxicity | Off-target Effects: At higher concentrations, the inhibitor may be causing general cytotoxicity unrelated to NLRP3 inhibition. | Perform a cytotoxicity assay (e.g., LDH release) in parallel. If significant cytotoxicity is observed at the effective inhibitory concentration, consider lowering the concentration or incubation time.[5][6][7][8] |
| Non-specific Inhibition: The compound may be inhibiting a general cellular process rather than specifically targeting the NLRP3 inflammasome. | To confirm specificity, test the inhibitor's effect on the activation of other inflammasomes like NLRC4 and AIM2.[4] A selective inhibitor should not affect these pathways at the concentration that inhibits NLRP3. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. It is highly recommended to perform dose-response experiments to determine the optimal concentrations for your specific experimental setup.
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| IC50 | 574 nM | Not specified | Not specified | [1] |
| Effective Inhibitory Concentration | 10 µM | LPS-primed primary BMDMs | 15 minutes pre-incubation, activated with Imiquimod | [1] |
| Effective Inhibitory Concentration | 10 µM | LPS-primed murine neutrophils | Activated with Nigericin | [1] |
Signaling Pathways and Experimental Workflows
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating the efficacy of this compound in vitro.
Detailed Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol is designed for use with bone marrow-derived macrophages (BMDMs) or differentiated THP-1 cells.
Materials:
-
BMDMs or PMA-differentiated THP-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Priming (Signal 1): Replace the culture medium with fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
After LPS priming, remove the medium and add the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells.
-
Nigericin: final concentration of 5-10 µM.
-
ATP: final concentration of 2.5-5 mM.
-
Incubate for the appropriate time (e.g., 45-60 minutes for Nigericin, 30-45 minutes for ATP).
-
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay. The remaining cells can be lysed for Western blot analysis.
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions for the specific IL-1β ELISA kit being used. In brief:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the IL-1β concentration based on the standard curve.
Protocol 3: LDH Cytotoxicity Assay
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Use the cell culture supernatants collected in Protocol 1.
-
Add the LDH reaction mixture to the supernatants in a new 96-well plate.
-
Incubate as specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NLRP3 Deficiency Reduces Macrophage Interleukin-10 Production and Enhances the Susceptibility to Doxorubicin-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome activation in aged macrophages is diminished during Streptococcus pneumoniae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired NLRP3 inflammasome signaling diverts pyroptotic to apoptotic caspase activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome activity and pyroptosis are involved in CD206 + macrophage activation by MPO anti-neutrophil cytoplasmic antibodies : NLRP3 inflammasome in CD206 + macrophages in AAV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Nlrp3-IN-nbc6 Vehicle Control for In Vivo Experiments
Welcome to the technical support center for Nlrp3-IN-nbc6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound and its vehicle control in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome, with a reported half-maximal inhibitory concentration (IC50) of 574 nM. It functions independently of cellular calcium equilibrium. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. This compound blocks the activation of the NLRP3 inflammasome, thereby inhibiting the downstream inflammatory cascade.
Q2: What are the main challenges when preparing this compound for in vivo administration?
A2: Like many small molecule inhibitors, this compound is expected to have low aqueous solubility. This can lead to challenges in preparing a homogenous and stable formulation for in vivo use, potentially causing issues with bioavailability, inconsistent results, and local irritation at the injection site.
Q3: What is a suitable vehicle control for in vivo experiments with this compound?
A3: A suitable vehicle control should consist of all the components used to dissolve and administer this compound, but without the active compound. Due to its likely poor aqueous solubility, a common approach is to use a multi-component vehicle system. A typical formulation strategy involves dissolving the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) and then diluting it in a mixture of co-solvents and surfactants such as polyethylene (B3416737) glycol (e.g., PEG300) and Tween-80 in saline or phosphate-buffered saline (PBS). It is crucial to administer the vehicle alone to a control group of animals to account for any biological effects of the vehicle itself.[1]
Q4: What are the common routes of administration for NLRP3 inhibitors in animal models?
A4: The most common routes of administration for NLRP3 inhibitors in preclinical studies are oral (p.o.) gavage, intraperitoneal (i.p.) injection, and intravenous (i.v.) injection.[1] The choice of route depends on the experimental design, the desired pharmacokinetic profile, and the specific animal model being used.
Q5: What are the key readouts to measure the efficacy of this compound in vivo?
A5: To assess the in vivo efficacy of this compound, researchers should measure downstream markers of NLRP3 inflammasome activation. Key readouts include the levels of mature IL-1β and IL-18 in plasma, serum, or peritoneal lavage fluid, which can be quantified by ELISA.[2][3] Other important readouts include the analysis of cleaved caspase-1 (p20 subunit) in tissue lysates by Western blot and the quantification of immune cell infiltration (e.g., neutrophils) in tissues or peritoneal fluid by flow cytometry.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Formulation | Poor solubility of this compound in the chosen vehicle. | 1. Optimize Vehicle Composition: Test different ratios of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80). A common starting point is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4] 2. Sequential Mixing: Dissolve this compound completely in DMSO first before slowly adding it to the other vehicle components while vortexing.[1] 3. Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[1] |
| Inconsistent or No Efficacy in vivo | 1. Inadequate Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. 2. Poor Bioavailability: The compound may have poor absorption or be rapidly metabolized. 3. Suboptimal Formulation: The vehicle may not be effectively delivering the compound. | 1. Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose, while monitoring for any signs of toxicity. 2. Pharmacokinetic (PK) Studies: If possible, perform PK studies to determine the compound's half-life and peak plasma concentration. 3. Verify Target Engagement: Measure downstream markers of NLRP3 activation (e.g., IL-1β) to confirm that the compound is reaching its target.[1] |
| Observed Toxicity or Adverse Events in Animals | 1. Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic.[1][5][6] 2. Off-Target Effects: The inhibitor may be interacting with other cellular targets. 3. Compound Purity: Impurities in the compound batch could be causing adverse effects. | 1. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its effects.[1] 2. Minimize Solvent Concentration: Aim for the lowest concentration of organic solvents necessary to keep the compound in solution. 3. Compound Analysis: Ensure the purity of the this compound batch. |
Data Presentation
Due to the limited availability of specific in vivo efficacy data for this compound in the public domain, the following tables provide representative quantitative data for other well-characterized NLRP3 inhibitors to serve as a reference.
Table 1: In Vitro Potency of NLRP3 Inhibitors
| Inhibitor | Target | Cell Type | Activator(s) | Assay | IC50 |
| This compound | NLRP3 | - | - | - | 574 nM |
| MCC950 | NLRP3 NACHT domain | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | ~8 nM |
| CY-09 | NLRP3 NACHT domain (ATP-binding site) | LPS-primed BMDMs | ATP | IL-1β release | ~5 µM |
Table 2: Example Formulations for Poorly Soluble NLRP3 Inhibitors
| Inhibitor | Route of Administration | Vehicle Composition |
| Generic NLRP3 Inhibitor | Oral (p.o.) / Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][4] |
| Generic NLRP3 Inhibitor | Intraperitoneal (i.p.) | 10% DMSO, 90% Corn Oil[1] |
Table 3: Representative In Vivo Efficacy of NLRP3 Inhibitors
| Inhibitor | Animal Model | Dosage | Route of Administration | Key Findings |
| MCC950 | C57BL/6 Mice (LPS-induced peritonitis) | 10 mg/kg | Intraperitoneal (i.p.) | Reduced IL-1β production.[2] |
| CY-09 | Diabetic Mice | 40 mg/kg | Intraperitoneal (i.p.) | Showed therapeutic effects in a model of metabolic disorder.[7] |
| BAL-0598 | Murine Peritonitis Model | - | - | Effectively inhibited NLRP3 activation in vivo.[8] |
Experimental Protocols
Protocol 1: Preparation of a Vehicle Formulation for Intraperitoneal (i.p.) Injection
This protocol provides a starting point for formulating a poorly soluble NLRP3 inhibitor like this compound for intraperitoneal administration. Note: Optimization may be required.
Materials:
-
This compound
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Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
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Tween-80
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Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal volume of 100% DMSO to create a concentrated stock solution. Ensure the compound is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution.[1]
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the desired ratio of PEG300, Tween-80, and saline. A common starting formulation is 40% PEG300, 5% Tween-80, and 45% saline (by volume).
-
Combine and Mix: Slowly add the this compound/DMSO stock solution to the prepared vehicle while vortexing continuously to ensure proper mixing and prevent precipitation. The final concentration of DMSO should be kept low (e.g., 10% of the total volume).[1][4]
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, further optimization of the vehicle composition is necessary.
-
Vehicle Control: Prepare a vehicle control by following the same procedure but substituting the this compound/DMSO stock with an equal volume of DMSO.
Protocol 2: LPS-Induced Peritonitis Model in Mice for In Vivo Efficacy Testing
This acute inflammation model is widely used to assess the in vivo efficacy of NLRP3 inflammasome inhibitors.[3][9][10]
Materials:
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This compound formulation and vehicle control
-
Lipopolysaccharide (LPS) from E. coli
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Adenosine triphosphate (ATP)
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Sterile, pyrogen-free PBS
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8-12 week old C57BL/6 mice
-
ELISA kits for mouse IL-1β
Procedure:
-
Inhibitor Administration: Administer the this compound formulation or vehicle control to mice via the desired route (e.g., i.p. injection or oral gavage). The timing of administration should be determined based on the expected pharmacokinetics of the compound (typically 30-60 minutes before LPS priming).
-
Priming (Signal 1): Prime the mice with a suboptimal dose of LPS (e.g., 20 mg/kg) via i.p. injection to upregulate pro-IL-1β.[11]
-
Activation (Signal 2): After a set priming time (e.g., 4 hours), challenge the mice with an NLRP3 activator such as ATP (e.g., 30 mM in 200 µL) via i.p. injection.[2]
-
Sample Collection: At a specified time after the ATP challenge (e.g., 30-60 minutes), euthanize the mice. Perform a peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.[2] Collect blood via cardiac puncture.
-
Sample Processing: Centrifuge the peritoneal lavage fluid to pellet the cells. Collect the supernatant for cytokine analysis. Process the blood to obtain plasma or serum.
-
Analysis: Measure the concentration of mature IL-1β in the peritoneal lavage fluid and/or plasma/serum using a commercial ELISA kit according to the manufacturer's instructions. A significant reduction in IL-1β levels in the this compound-treated group compared to the vehicle control group indicates in vivo efficacy.
Mandatory Visualization
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing Nlrp3-IN-nbc6 precipitation in media
Welcome to the Technical Support Center for Nlrp3-IN-nbc6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on preventing common issues such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, with a reported half-maximal inhibitory concentration (IC50) of 574 nM.[1] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as inducing a form of inflammatory cell death called pyroptosis. This compound functions by preventing the assembly and activation of the NLRP3 inflammasome complex.
Q2: What is the recommended solvent and storage procedure for this compound?
A2: this compound should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is crucial to use a fresh, high-purity grade of DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility and stability of the compound. For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. The DMSO stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: My this compound is precipitating after being diluted in my cell culture medium. What is the cause and how can I prevent this?
A3: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous solutions like cell culture media is a common challenge. This is often due to the compound's low solubility in aqueous environments. The primary reasons for precipitation include the final concentration of the compound exceeding its solubility limit and an insufficient concentration of the organic co-solvent (DMSO) to maintain solubility. To prevent this, it is critical to follow a careful dilution protocol.
Q4: What is a typical working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the specific assay being performed. Based on its IC50 of 574 nM, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro cell-based assays.[1][2] It is highly advisable to perform a dose-response experiment to determine the effective concentration for inhibiting NLRP3 activation in your specific experimental setup without causing cytotoxicity.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture media.
dot
References
Technical Support Center: Assessing Nlrp3-IN-nbc6 Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers evaluating the in vivo toxicity of Nlrp3-IN-nbc6, a potent and selective NLRP3 inflammasome inhibitor. Due to the limited publicly available in vivo toxicity data for this specific compound, this resource offers a framework for designing and troubleshooting your own preclinical safety assessments. The provided protocols and frequently asked questions (FAQs) are based on established methodologies for evaluating novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the first step in designing an in vivo toxicity study for this compound?
A1: The initial and most critical step is to conduct a thorough literature review of this compound and structurally related compounds, particularly other boron-containing molecules and NLRP3 inhibitors. This will help in establishing a starting dose range for your studies. It is also essential to gather any available pharmacokinetic (PK) and pharmacodynamic (PD) data to inform the study design.
Q2: What are the typical animal models used for assessing the toxicity of NLRP3 inhibitors?
A2: Rodent models, such as mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley), are commonly used for initial toxicity screening. The choice of species may depend on the specific research question and any known species-specific metabolic differences. For certain assessments, non-rodent species like beagle dogs may be used in later stages of preclinical development.
Q3: What are the recommended routes of administration for this compound in animal models?
A3: The route of administration should align with the intended clinical application and the compound's physicochemical properties. Common routes for preclinical studies include:
-
Oral (p.o.): Preferred for convenience and clinical relevance.
-
Intraperitoneal (i.p.): Often used for systemic delivery in rodent models.
-
Intravenous (i.v.): Provides direct systemic administration and 100% bioavailability.
Q4: What signs of toxicity should I monitor for during in vivo studies with this compound?
A4: A comprehensive monitoring plan is crucial. Key parameters include:
-
Clinical Observations: Daily monitoring for changes in behavior (e.g., lethargy, agitation), appearance (e.g., ruffled fur, piloerection), and physiological functions (e.g., changes in respiration, body temperature).
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Body Weight: Record body weight at least twice weekly to detect any significant weight loss.
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Food and Water Consumption: Monitor for any changes in daily intake.
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Hematology and Clinical Chemistry: At termination, collect blood for analysis of red and white blood cell counts, platelets, and key biomarkers of liver and kidney function.
-
Histopathology: Conduct a thorough microscopic examination of major organs and tissues to identify any pathological changes.
Q5: What should I do if I observe unexpected toxicity in my animal model?
A5: Unexpected toxicity requires a systematic troubleshooting approach. Consider the following possibilities:
-
Dose-Related Toxicity: The administered dose may be too high. A dose de-escalation study or a maximum tolerated dose (MTD) study can help identify a safer dose.
-
Off-Target Effects: this compound may be interacting with unintended molecular targets. In vitro counter-screening against a panel of related proteins can help assess its selectivity.
-
Vehicle-Related Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. Always include a vehicle-only control group to assess the vehicle's contribution to any observed toxicity. If the vehicle is toxic, explore alternative formulations.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vivo toxicity studies of NLRP3 inhibitors like this compound.
Issue 1: Lack of Efficacy in the In Vivo Model
| Possible Cause | Suggested Solution |
| Inadequate Dosage | The administered dose may be insufficient to achieve a therapeutic concentration at the target site. Conduct a dose-escalation study, carefully monitoring for toxicity. |
| Poor Bioavailability | The compound may have low absorption or be rapidly metabolized. Perform pharmacokinetic (PK) studies to determine its half-life, peak plasma concentration (Cmax), and time to Cmax (Tmax). |
| Formulation Issues | The compound may not be fully solubilized or may precipitate upon administration. Evaluate and optimize the formulation to enhance solubility and stability. |
| Model-Specific Issues | The NLRP3 inflammasome may not be the primary driver of pathology in your chosen disease model. Validate the role of NLRP3 in your model using genetic tools (e.g., NLRP3 knockout animals) or by measuring NLRP3 pathway activation markers. |
Issue 2: High Variability in Animal Responses
| Possible Cause | Suggested Solution |
| Inconsistent Dosing | Inaccurate or inconsistent administration of the compound can lead to variable exposure. Ensure precise and consistent dosing techniques and normalize the dose to each animal's body weight. |
| Biological Variability | Inherent biological differences exist between individual animals. Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched. |
| Environmental Factors | Variations in housing conditions, diet, or stress levels can impact experimental outcomes. Maintain consistent and controlled environmental conditions for all animals. |
Data Presentation: Templates for Toxicity Assessment
The following tables are templates for organizing and presenting quantitative data from in vivo toxicity studies of this compound.
Table 1: Acute Toxicity Study - Key Parameters
| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality (%) | Key Clinical Signs Observed | LD50 (if applicable) |
| e.g., 10 | e.g., i.p. | e.g., 5 M, 5 F | |||
| e.g., 50 | e.g., i.p. | e.g., 5 M, 5 F | |||
| e.g., 100 | e.g., i.p. | e.g., 5 M, 5 F | |||
| Vehicle Control | e.g., i.p. | e.g., 5 M, 5 F |
Table 2: Sub-chronic Toxicity Study - Hematology and Clinical Chemistry (Example)
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Hematology | ||||
| White Blood Cells (x10^9/L) | ||||
| Red Blood Cells (x10^12/L) | ||||
| Hemoglobin (g/dL) | ||||
| Platelets (x10^9/L) | ||||
| Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Aspartate Aminotransferase (AST) (U/L) | ||||
| Blood Urea Nitrogen (BUN) (mg/dL) | ||||
| Creatinine (mg/dL) |
Table 3: Sub-chronic Toxicity Study - Organ Weights and Histopathological Findings (Example)
| Organ | Vehicle Control (Relative Weight %) | Low Dose (X mg/kg) (Relative Weight %) | Mid Dose (Y mg/kg) (Relative Weight %) | High Dose (Z mg/kg) (Relative Weight %) | Key Histopathological Findings |
| Liver | |||||
| Kidneys | |||||
| Spleen | |||||
| Heart | |||||
| Lungs |
Experimental Protocols
The following are generalized protocols for conducting in vivo toxicity studies. These should be adapted based on the specific properties of this compound and institutional guidelines.
Protocol 1: Acute Toxicity Study (e.g., in Mice)
-
Animal Model: Use healthy, young adult mice (e.g., 8-10 weeks old), with an equal number of males and females per group.
-
Dose Groups: Establish at least three dose levels of this compound and a vehicle control group. Doses should be selected based on a preliminary dose-range finding study.
-
Administration: Administer a single dose of the compound or vehicle via the chosen route.
-
Observation: Observe animals continuously for the first 4 hours post-dosing and then at least twice daily for 14 days. Record all clinical signs of toxicity and mortality.
-
Body Weight: Measure body weight just before dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: Sub-chronic Toxicity Study (e.g., 28-day study in Rats)
-
Animal Model: Use healthy, young adult rats (e.g., 6-8 weeks old), with an equal number of males and females per group (e.g., 10/sex/group).
-
Dose Groups: Establish at least three dose levels of this compound and a vehicle control group.
-
Administration: Administer the compound or vehicle daily for 28 days via the chosen route.
-
Monitoring:
-
Clinical Observations: Perform detailed clinical observations daily.
-
Body Weight and Food Consumption: Record twice weekly.
-
Ophthalmology: Conduct ophthalmic examinations before the start of the study and at termination.
-
-
Sample Collection: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a complete gross necropsy on all animals. Collect major organs and tissues, weigh them, and preserve them for histopathological examination.
Mandatory Visualizations
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo toxicity assessment of this compound.
Caption: Troubleshooting decision tree for in vivo experiments with this compound.
Validation & Comparative
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-nbc6 vs. OLT1177 (Dapansutrile)
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical mediator of inflammation in a host of diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving the pathology of conditions ranging from autoinflammatory syndromes to metabolic and neurodegenerative disorders. Consequently, the development of small molecule inhibitors targeting NLRP3 is an area of intense research. This guide provides a detailed, data-driven comparison of two such inhibitors: the preclinical tool compound Nlrp3-IN-nbc6 and the clinical-stage drug OLT1177, also known as dapansutrile (B1669814).
Mechanism of Action: Targeting the Core of Inflammasome Activation
Both this compound and OLT1177 are direct inhibitors of the NLRP3 protein, preventing the assembly of the inflammasome complex. This shared mechanism blocks the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.
OLT1177 (Dapansutrile) exerts its effect by binding to the NACHT domain of the NLRP3 protein. This interaction is thought to inhibit the ATPase activity of NLRP3, a crucial step for the conformational changes required for inflammasome assembly.[1] By locking NLRP3 in an inactive state, OLT1177 effectively halts the inflammatory cascade.[2][3]
This compound is also a potent and selective inhibitor of the NLRP3 inflammasome.[4] It has been shown to inhibit both canonical and non-canonical NLRP3 activation pathways, acting independently of cellular calcium fluxes.[4]
Signaling Pathway and Inhibitor Intervention
The activation of the NLRP3 inflammasome is a two-step process. The first, a "priming" signal, typically initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, triggered by a diverse array of stimuli including extracellular ATP or crystalline structures, initiates the assembly of the inflammasome. Both this compound and OLT1177 act on this second step, preventing the assembly of the active inflammasome complex.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and OLT1177, allowing for a direct comparison of their potency and efficacy in various experimental settings.
Table 1: In Vitro Potency
| Parameter | This compound | OLT1177 (Dapansutrile) |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome |
| IC50 | 574 nM[4] | Not explicitly reported, but 1 µM inhibits IL-1β secretion by 60% and IL-18 by 70% in human macrophages[2] |
| Cell Types Tested | Murine Bone Marrow-Derived Macrophages (BMDMs), Neutrophils[4] | Human Monocyte-Derived Macrophages, Neutrophils[2][5] |
| Selectivity | Selective for NLRP3 over AIM2 and NLRC4 inflammasomes[4] | Selective for NLRP3 over AIM2 and NLRC4 inflammasomes[5] |
Table 2: Preclinical In Vivo Efficacy
| Disease Model | Species | Compound | Dosage & Administration | Key Findings | Reference |
| Peritonitis | Mouse | This compound | Not specified | Significantly inhibited LPS-induced IL-1β in lavage fluid | [4] |
| Gouty Arthritis | Mouse | OLT1177 | 600 mg/kg (prophylactic or 1h post-injection) | Reduced joint inflammation, immune cell infiltration, and synovial IL-1β, IL-6, MPO, and CXCL1 levels. | [6] |
| Multiple Sclerosis (EAE) | Mouse | OLT1177 | 3.75 g/kg in diet | Ameliorated neurological decline, reduced demyelination, and decreased spinal cord levels of IL-1β and IL-18. | [2][7] |
| Myocardial Infarction | Mouse | OLT1177 | 6-600 mg/kg (i.p.) | Dose-dependently reduced infarct size and preserved cardiac function. | [7] |
| Parkinson's Disease | Mouse | OLT1177 | 200 mg/kg (i.p.) | Protected against motor deficits, α-synuclein aggregation, and dopaminergic cell loss. | [6] |
Table 3: Clinical Trial Data for OLT1177 (Dapansutrile)
| Indication | Phase | Dosage | Key Findings | Reference |
| Acute Gout Flare | Phase 2a | 100-2000 mg/day (oral) | Dose-dependent reduction in target joint pain (e.g., 68.4% reduction at day 3 with 300 mg/day). Significant reduction in plasma IL-6 and SAA at higher doses. | [8] |
| Systolic Heart Failure | Phase 1b | Up to 2000 mg/day (oral) | Well-tolerated. Exploratory data at the highest dose showed improvements in left ventricular ejection fraction and exercise time. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a standard method for assessing the inhibitory activity of a compound on the NLRP3 inflammasome in macrophages.
1. Cell Culture and Priming:
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Human THP-1 monocytes or murine bone marrow-derived macrophages (BMDMs) are commonly used.
-
Cells are seeded in 96-well plates.
-
For priming, cells are treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
2. Inhibitor Treatment:
-
After priming, the media is replaced with fresh media containing various concentrations of the test inhibitor (this compound or OLT1177) or vehicle control (e.g., DMSO).
-
Cells are incubated with the inhibitor for a predefined period (e.g., 30-60 minutes).
3. NLRP3 Activation:
-
The NLRP3 inflammasome is then activated by adding a second stimulus, such as ATP (5 mM) or nigericin (B1684572) (10 µM), for 45-60 minutes.
4. Measurement of IL-1β Release:
-
The cell culture supernatant is collected.
-
The concentration of mature IL-1β in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
The IL-1β concentrations are normalized to the vehicle-treated control.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the normalized IL-1β concentration against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model.
In Vivo Murine Peritonitis Model
This model is used to assess the in vivo efficacy of NLRP3 inhibitors in an acute inflammatory setting.[9][10][11][12]
1. Animal Model:
-
C57BL/6 mice are typically used.
2. Induction of Peritonitis:
-
Peritonitis is induced by intraperitoneal (i.p.) injection of an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 10 mg/kg) or monosodium urate (MSU) crystals (e.g., 50 mg/kg).[9][10][11]
3. Inhibitor Administration:
-
The test inhibitor (this compound or OLT1177) or vehicle is administered to the mice, typically via i.p. injection or oral gavage, at a specified time before or after the inflammatory challenge.
4. Sample Collection:
-
At a predetermined time point after the induction of peritonitis (e.g., 4-6 hours), the mice are euthanized.
-
The peritoneal cavity is washed with sterile saline to collect the peritoneal lavage fluid.
5. Analysis of Inflammatory Markers:
-
The total number of inflammatory cells (particularly neutrophils) in the lavage fluid is determined by flow cytometry or manual cell counting.
-
The concentration of IL-1β and other cytokines in the cell-free supernatant of the lavage fluid is measured by ELISA.
6. Outcome Measures:
-
A significant reduction in the number of infiltrating neutrophils and the concentration of IL-1β in the peritoneal lavage fluid of inhibitor-treated mice compared to vehicle-treated controls indicates in vivo efficacy.
Conclusion
This guide provides a comparative overview of this compound and OLT1177 (dapansutrile), two direct inhibitors of the NLRP3 inflammasome.
This compound is a potent preclinical tool with a well-defined in vitro IC50, making it a valuable reagent for basic research into the role of the NLRP3 inflammasome in various disease models.
OLT1177 (Dapansutrile) is a clinical-stage, orally bioavailable inhibitor with a demonstrated safety profile in humans. Its efficacy has been demonstrated in a range of preclinical models and, importantly, in clinical trials for inflammatory conditions like gout.[5][8]
The choice between these two inhibitors will depend on the specific research or development context. For fundamental in vitro and in vivo studies aimed at elucidating the role of NLRP3, this compound offers high potency and selectivity. For translational research and clinical development, OLT1177 represents a more advanced candidate with a significant body of preclinical and clinical data supporting its therapeutic potential. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct and nuanced comparison of their pharmacological profiles.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Dapansutrile - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics [frontiersin.org]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, Dapansutrile™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. NLRP3 inflammasome activation in neutrophils directs early inflammatory response in murine peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-nbc6: A Comparative Guide to its Selectivity Against Other Inflammasomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Nlrp3-IN-nbc6, a potent inhibitor of the NLRP3 inflammasome, against other key inflammasome complexes, including NLRP1, NLRC4, and AIM2. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to aid in the objective assessment of this compound for research and drug development purposes.
Comparative Selectivity Profile of NLRP3 Inflammasome Inhibitors
The inhibitory activity of this compound and other well-characterized NLRP3 inhibitors against various inflammasome complexes is summarized below. This data is crucial for evaluating the specificity of these compounds and their potential for off-target effects.
| Inhibitor | Target Inflammasome | IC50 (nM) | Selective Inhibition |
| This compound | NLRP3 | 574 [1] | Yes [2][3] |
| NLRP1 | Data not available | ||
| NLRC4 | No significant inhibition at 10 µM[2][3] | ||
| AIM2 | No significant inhibition at 10 µM; some inhibition at 30 µM[2][3] | ||
| MCC950 | NLRP3 | ~8[4] | Yes[4][5][6] |
| NLRP1 | No significant inhibition[4][6] | ||
| NLRC4 | No significant inhibition[4][6] | ||
| AIM2 | No significant inhibition[4][6] | ||
| CY-09 | NLRP3 | ~5,000-6,000[7] | Yes[7][8] |
| NLRP1 | No binding observed | ||
| NLRC4 | No significant inhibition[4][8] | ||
| AIM2 | No significant inhibition[4][8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro assessment of NLRP3 inhibitor selectivity.
Inflammasome Activation and Cytokine Release Assay
This assay is fundamental for determining the potency and selectivity of an inhibitor by measuring its effect on the release of IL-1β from immune cells following the activation of specific inflammasomes.
1. Cell Culture and Priming:
-
Bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are cultured in appropriate media.
-
For priming, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
-
Primed cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for 30-60 minutes.
3. Specific Inflammasome Activation:
-
NLRP3: Activation is induced by stimuli such as Nigericin (5-10 µM) or ATP (2.5-5 mM) for 1-2 hours.
-
NLRC4: Activation is triggered by transfecting the cells with flagellin (B1172586) (1 µg/mL) or infecting with Salmonella typhimurium.
-
AIM2: Activation is induced by transfecting the cells with poly(dA:dT) (1 µg/mL).
-
NLRP1: Activation can be induced by specific stimuli like anthrax lethal toxin in appropriate cell types.
4. Sample Collection and Analysis:
-
Cell culture supernatants are collected after the specified incubation period.
-
The concentration of mature IL-1β in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
5. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable curve. This value represents the concentration of the inhibitor required to reduce the IL-1β release by 50%.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the compared inflammasomes and a typical experimental workflow for selectivity profiling.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Simplified signaling pathways of NLRP1, NLRC4, and AIM2 inflammasomes.
Caption: Experimental workflow for determining the selectivity profile of an inflammasome inhibitor.
References
- 1. NBC 6 | Inflammasomes | Tocris Bioscience [tocris.com]
- 2. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Experimental Controls for Nlrp3-IN-nbc6 Studies: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of NLRP3 inflammasome inhibition, establishing robust experimental controls is paramount. This guide provides a comparative analysis of Nlrp3-IN-nbc6, a potent and selective NLRP3 inflammasome inhibitor, with other well-characterized alternatives. We present supporting experimental data, detailed methodologies for key assays, and visualizations to facilitate rigorous and reproducible research.
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, playing a central role in numerous inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a significant area of therapeutic research. This compound has emerged as a potent inhibitor with a reported half-maximal inhibitory concentration (IC50) of 574 nM and acts independently of calcium signaling.[1][2][3]
Performance Comparison of NLRP3 Inhibitors
To effectively evaluate the efficacy and specificity of this compound, a direct comparison with other established NLRP3 inhibitors is essential. The following table summarizes the IC50 values of this compound and several widely used alternative compounds. It is crucial to note that IC50 values can vary depending on the cell type, stimulus, and specific assay conditions.
| Inhibitor | Target | Mechanism of Action | Reported IC50 | Cell Type(s) |
| This compound | NLRP3 | Selective NLRP3 inflammasome inhibitor.[1][2][3] | 574 nM[1][2][3] | THP-1 cells, Bone Marrow-Derived Macrophages (BMDMs) |
| MCC950 | NLRP3 | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent inflammasome assembly. | ~7.5 - 8.1 nM | Mouse BMDMs, Human Monocyte-Derived Macrophages (MDMs) |
| Dapansutrile (OLT1177) | NLRP3 | Inhibits NLRP3 ATPase activity and blocks the interaction between NLRP3 and ASC. | ~1 nM | Mouse J774A.1 cells |
| Oridonin | NLRP3 | Covalently modifies a cysteine residue on NLRP3, blocking its activation. | ~0.75 µM | Not specified |
| CY-09 | NLRP3 | Directly binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity. | ~6 µM | Mouse BMDMs |
Key Experimental Protocols
Rigorous evaluation of NLRP3 inhibitors requires standardized and well-controlled experimental protocols. Below are detailed methodologies for three key assays used to characterize the activity of compounds like this compound.
IL-1β Release Assay
This assay is a primary method for quantifying NLRP3 inflammasome activation by measuring the secretion of the mature cytokine IL-1β.
Protocol:
-
Cell Culture and Priming:
-
Culture macrophages (e.g., primary bone marrow-derived macrophages (BMDMs) or THP-1 monocytic cells) in appropriate media. For THP-1 cells, differentiation into a macrophage-like phenotype is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound or other inhibitors for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome using a specific stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
-
-
Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
ASC Oligomerization Assay
Activation of the NLRP3 inflammasome leads to the recruitment of the adaptor protein ASC, which then forms large oligomeric structures called "specks." This assay visualizes and quantifies this key step in inflammasome assembly.
Protocol (Fluorescence Microscopy):
-
Cell Culture and Treatment:
-
Plate cells on coverslips and perform priming and inhibitor treatment as described in the IL-1β release assay.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome with the chosen stimulus.
-
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells containing ASC specks. A significant reduction in speck formation in inhibitor-treated cells indicates successful inhibition of inflammasome assembly.
-
Caspase-1 Activity Assay
Activated NLRP3 inflammasome recruits and activates pro-caspase-1. This assay measures the enzymatic activity of the cleaved, active caspase-1.
Protocol (Luminescence-based):
-
Cell Culture, Priming, and Treatment:
-
Perform cell priming and inhibitor treatment in a 96-well plate as previously described.
-
-
NLRP3 Activation:
-
Add the NLRP3 activator to the wells.
-
-
Assay Procedure:
-
Use a commercial luminescence-based caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).
-
Add the assay reagent directly to the wells containing cells and supernatant. This reagent lyses the cells and contains a luminogenic substrate for caspase-1.
-
Incubate at room temperature to allow for substrate cleavage and signal generation.
-
-
Measurement:
-
Measure the luminescence using a plate reader. A decrease in the luminescent signal in inhibitor-treated wells corresponds to reduced caspase-1 activity.
-
Visualizing the Pathway and Experimental Design
To further clarify the biological context and experimental logic, the following diagrams illustrate the NLRP3 inflammasome signaling pathway, a typical experimental workflow, and the relationship between essential experimental controls.
Caption: NLRP3 inflammasome activation pathway and the point of inhibition for this compound.
Caption: A typical experimental workflow for the in vitro evaluation of NLRP3 inflammasome inhibitors.
Caption: Essential experimental controls for validating the activity and specificity of NLRP3 inhibitors.
References
A Comparative Guide to NLRP3 Inflammasome Target Engagement Assays: Evaluating Nlrp3-IN-nbc6
For Researchers, Scientists, and Drug Development Professionals
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. Nlrp3-IN-nbc6 is a potent and selective inhibitor of the NLRP3 inflammasome.[1][2] This guide provides a comparative analysis of this compound against other well-characterized NLRP3 inflammasome inhibitors, focusing on assays that confirm direct target engagement within a cellular context. The comparison is based on available quantitative data, and detailed experimental protocols for key assays are provided to support researchers in their evaluation of these and other potential NLRP3 inhibitors.
The NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a multi-step process, typically requiring two signals. The first, or "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway.[3] The second signal, triggered by a diverse range of stimuli including ATP, nigericin, and crystalline substances, induces the assembly of the NLRP3 inflammasome complex.[4] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1.[5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[3]
Quantitative Comparison of NLRP3 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other well-characterized NLRP3 inflammasome inhibitors.
Functional Inhibition of IL-1β Release
This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of IL-1β release in cellular assays, a common method for assessing the functional potency of NLRP3 inhibitors.
| Inhibitor | IC50 (IL-1β Release) | Cell Type | Stimulation | Citation(s) |
| This compound | 574 nM | THP-1 cells | Nigericin | [1][2] |
| MCC950 | ~7.5-8.1 nM | BMDMs & HMDMs | LPS + ATP/Nigericin | [6] |
| OLT1177 (Dapansutrile) | ~1 µM | Human Monocytes | LPS + ATP | [6] |
| Oridonin (B1677485) | Not specified | Not specified | Not specified | [7] |
| CY-09 | ~5 µM | BMDMs | LPS + ATP | [8] |
BMDM: Bone Marrow-Derived Macrophages; HMDM: Human Monocyte-Derived Macrophages; THP-1: Human monocytic cell line.
Direct Target Engagement in Cells (NanoBRET™ Assay)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a target engagement method that measures the binding of a compound to a target protein in live cells. The IC50 values in this context represent the concentration of the inhibitor required to displace 50% of a fluorescent tracer from the target protein.
| Inhibitor | IC50 (NanoBRET™) | Cell Type | Citation(s) |
| This compound | Data available, specific value not stated | HEK293 cells | [9][10] |
| MCC950 | Good inhibition | HEK293 cells | [9][10] |
| Oridonin | Good inhibition | HEK293 cells | [9][10] |
| CY-09 | Good inhibition | HEK293 cells | [9][10] |
| OLT1177 (Dapansutrile) | No inhibition detected | HEK293 cells | [9] |
Note: While a study confirmed target engagement for this compound using the NanoBRET assay, a specific IC50 value was not provided in the cited abstract.[9][10]
Experimental Protocols for Target Engagement Assays
Reproducibility is paramount in scientific research. Below are detailed methodologies for key target engagement assays.
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of an inhibitor to NLRP3 in living cells.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are transfected with a plasmid encoding a NanoLuc®-NLRP3 fusion protein using a suitable transfection reagent.[8]
-
Cell Plating: 24 hours post-transfection, the cells are harvested, resuspended in Opti-MEM, and dispensed into a 96-well plate.[8]
-
Inhibitor Treatment: The test inhibitor (e.g., this compound) is added to the wells at various concentrations.[8]
-
Tracer Addition: A cell-permeable, fluorescent NLRP3 tracer is added to all wells. This tracer competes with the inhibitor for binding to NLRP3.[9]
-
Incubation: The plate is incubated at 37°C for 2 hours to allow the binding to reach equilibrium.[8]
-
Substrate Addition and Signal Detection: The NanoBRET™ substrate is added, and the plate is read on a luminometer capable of measuring both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~610 nm) emission wavelengths.[8]
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The IC50 value is determined by plotting the BRET ratio against the inhibitor concentration.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand can stabilize a target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Intact cells (e.g., THP-1 monocytes) are treated with the test inhibitor or vehicle control for a defined period.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures for a short duration (e.g., 3 minutes).[11]
-
Cell Lysis: The cells are lysed by freeze-thaw cycles.[11]
-
Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: The amount of soluble NLRP3 remaining in the supernatant is quantified by Western blotting or other protein detection methods.[11]
-
Data Analysis: A melting curve is generated by plotting the amount of soluble NLRP3 against the temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to assess target engagement based on ligand-induced protein stabilization, but it utilizes proteases instead of heat.[12][13]
Methodology:
-
Cell Lysis: Cells expressing NLRP3 are lysed to obtain a total protein lysate.
-
Inhibitor Incubation: The cell lysate is incubated with the test inhibitor or a vehicle control.
-
Protease Digestion: A protease (e.g., pronase) is added to the lysates to digest the proteins.[14] The binding of the inhibitor is expected to protect NLRP3 from proteolytic degradation.
-
Digestion Termination: The digestion is stopped by adding a protease inhibitor cocktail.[14]
-
Analysis: The amount of full-length NLRP3 remaining is analyzed by Western blotting. Increased NLRP3 signal in the inhibitor-treated sample compared to the control indicates target engagement.
Photoaffinity Labeling
This technique uses a modified version of the inhibitor containing a photoreactive group to covalently label the target protein upon UV irradiation.
Methodology:
-
Probe Design and Synthesis: A photoaffinity probe is synthesized by incorporating a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment handle (e.g., biotin (B1667282) or an alkyne) into the inhibitor structure.[15]
-
Cellular Treatment and Photocrosslinking: Cells are treated with the photoaffinity probe and then irradiated with UV light to induce covalent crosslinking of the probe to its binding partners.[15]
-
Cell Lysis and Enrichment: The cells are lysed, and the probe-labeled proteins are enriched using the affinity handle (e.g., streptavidin beads for a biotin tag).
-
Identification of Labeled Proteins: The enriched proteins are identified by mass spectrometry to confirm direct binding to the target protein and to identify potential off-targets.[15]
Conclusion
The confirmation of direct target engagement in a cellular context is a critical step in the development of selective and potent NLRP3 inflammasome inhibitors. While this compound has been shown to be a potent functional inhibitor of the NLRP3 inflammasome, and its direct binding to NLRP3 has been confirmed using the NanoBRET assay, further quantitative data from a broader range of target engagement assays such as CETSA and DARTS would provide a more comprehensive understanding of its interaction with its target.[1][2][9][10] The experimental protocols outlined in this guide provide a framework for the in-house evaluation and comparison of this compound and other emerging NLRP3 inhibitors. For researchers and drug developers, the choice of an NLRP3 inhibitor will depend on the specific application, the need for selectivity, and the desired mechanism of action. The continued application of these target engagement assays will be crucial in advancing the next generation of NLRP3-targeted therapeutics.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell-Based Assays Reveal Two Reported Anti-Inflammation Molecules Fail to Engage Target Protein - BioSpace [biospace.com]
- 4. OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. olatec.com [olatec.com]
- 7. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. rndsystems.com [rndsystems.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin suppresses particulate-induced NLRP3-independent IL-1α release to prevent crystallopathy in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-nbc6: A Comparative Guide to its Cross-reactivity with other NLR Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective NLRP3 inflammasome inhibitor, Nlrp3-IN-nbc6, and its cross-reactivity with other NOD-like receptor (NLR) proteins. The information presented herein is supported by experimental data to aid researchers in evaluating its suitability for their studies.
This compound is a potent and selective inhibitor of the NLRP3 inflammasome with a reported half-maximal inhibitory concentration (IC50) of 574 nM.[1] Its mechanism of action is independent of calcium signaling pathways.[1][2] Experimental evidence demonstrates its ability to inhibit NLRP3-mediated inflammatory responses, such as the release of interleukin-1β (IL-1β), in various cell types including THP-1 cells, bone marrow-derived macrophages (BMDMs), and neutrophils.[1][2]
Comparative Analysis of Inhibitor Selectivity
The selectivity of an inflammasome inhibitor is a critical parameter to ensure targeted therapeutic effects and minimize off-target interactions. The following table summarizes the inhibitory activity of this compound against the NLRP3 inflammasome and its reported effects on other NLR family members, namely NLRC4 and AIM2.
| Inflammasome | This compound Activity | IC50 | Notes |
| NLRP3 | Potent Inhibition | 574 nM[1] | Consistently demonstrated inhibition of NLRP3-dependent IL-1β release.[1][2] |
| NLRC4 | No significant inhibition at 10 µM | Data not available | In NLRP3-deficient BMDMs, 10 µM of this compound did not inhibit flagellin-induced IL-1β release.[2] |
| AIM2 | Inhibition at higher concentrations | Data not available | At 10 µM, this compound showed no inhibition of poly(dA:dT)-induced IL-1β release in NLRP3-deficient BMDMs. However, inhibition was observed at 30 µM.[2] |
| NLRP1 | Data not available | Data not available | The cross-reactivity of this compound with the NLRP1 inflammasome has not been reported in the reviewed literature. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating the selectivity of an inflammasome inhibitor.
Experimental Protocols
IL-1β Release Assay
This assay quantifies the amount of mature IL-1β secreted from cells following inflammasome activation, serving as a primary readout for inhibitor efficacy.
a. Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 monocytic cells in appropriate culture medium.
-
For THP-1 cells, differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of pro-IL-1β and NLRP3.
b. Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 30-60 minutes.
c. Inflammasome Activation:
-
Induce inflammasome activation using specific agonists:
-
NLRP3: Nigericin (5-20 µM) or ATP (2.5-5 mM).
-
NLRC4: Transfection with flagellin (B1172586) from Salmonella typhimurium.
-
AIM2: Transfection with poly(dA:dT).
-
d. Sample Collection and Analysis:
-
Collect cell culture supernatants after an appropriate incubation period (typically 1-6 hours).
-
Quantify the concentration of IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
e. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable curve.
ASC Oligomerization Assay
This biochemical assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and can determine if an inhibitor acts upstream of this step.
a. Cell Lysis:
-
Following inhibitor treatment and inflammasome activation, wash cells with cold PBS and lyse them in a suitable buffer (e.g., containing NP-40).
-
Centrifuge the lysates to separate the soluble supernatant from the insoluble pellet containing ASC oligomers.
b. Cross-linking:
-
Resuspend the insoluble pellet in a buffer and cross-link the ASC oligomers using a cross-linking agent such as disuccinimidyl suberate (B1241622) (DSS).
c. Western Blotting:
-
Solubilize the cross-linked pellets in sample buffer and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody to detect ASC monomers and oligomers. A specific NLRP3 inhibitor should reduce the formation of high-molecular-weight ASC oligomers.
In Vitro NLRP3 ATPase Activity Assay
This assay directly measures the enzymatic activity of the NLRP3 protein and can identify inhibitors that target its ATPase function.
a. Assay Setup:
-
In a microplate, combine purified recombinant NLRP3 protein with an assay buffer containing MgCl2 and DTT.
-
Add various concentrations of this compound or a control inhibitor (e.g., CY-09) to the wells.
b. Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.
c. Phosphate (B84403) Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a Malachite Green-based assay.
d. Data Analysis:
-
Calculate the percentage of inhibition of ATPase activity for each inhibitor concentration and determine the IC50 value.
References
Benchmarking Nlrp3-IN-nbc6: A Comparative Guide to Leading NLRP3 Inflammasome Inhibitors
For researchers, scientists, and drug development professionals, the targeted inhibition of the NLRP3 inflammasome presents a pivotal therapeutic strategy for a multitude of inflammatory diseases. This guide provides an objective comparison of Nlrp3-IN-nbc6 against other prominent NLRP3 inhibitors, supported by experimental data to inform preclinical research and development.
The NLRP3 inflammasome is a multiprotein complex central to the innate immune system. Its activation by a wide array of stimuli triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving inflammatory processes in conditions ranging from autoimmune disorders to metabolic and neurodegenerative diseases. The development of small molecule inhibitors targeting NLRP3 is a highly active area of research. This guide benchmarks the performance of this compound against well-characterized inhibitors: MCC950, Oridonin (B1677485), and CY-09.
Comparative Analysis of NLRP3 Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other leading NLRP3 inhibitors, providing a direct comparison of their potency in inhibiting NLRP3-mediated IL-1β release.
| Inhibitor | IC50 (IL-1β Release) | Cell Type | Notes |
| This compound | 574 nM | THP-1 cells | Potent and selective inhibitor. |
| MCC950 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | Highly potent and selective, considered a benchmark NLRP3 inhibitor.[1][2][3] |
| Oridonin | ~750 nM | Mouse Macrophages | Natural product with covalent binding to NLRP3.[4] A recent study on an optimized derivative of oridonin reported an IC50 of 780.4 nM.[5][6][7][8] |
| CY-09 | 6 µM | Bone Marrow-Derived Macrophages (BMDMs) | Directly binds to the ATP-binding site of the NLRP3 NACHT domain.[4][9] |
Mechanism of Action: Diverse Strategies for NLRP3 Inhibition
While all four inhibitors target the NLRP3 protein, they employ distinct mechanisms to achieve inflammasome inhibition.
-
This compound: A potent and selective NLRP3 inflammasome inhibitor that acts independently of Ca2+. It has been shown to inhibit nigericin-induced inflammasome activation in THP-1 cells and imiquimod-induced IL-1β release from LPS-primed bone marrow-derived macrophages (BMDMs).
-
MCC950: Considered the gold standard for NLRP3 inhibition, MCC950 is a potent and selective diarylsulfonylurea-containing compound.[1][2] It directly binds to the NACHT domain of NLRP3, locking it in an inactive conformation and preventing both canonical and non-canonical activation.[10][11]
-
Oridonin: This natural diterpenoid compound covalently binds to a specific cysteine residue (Cys279) within the NACHT domain of NLRP3. This irreversible binding blocks the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation.[4]
-
CY-09: This small molecule directly targets the ATP-binding site (Walker A motif) within the NACHT domain of NLRP3.[11] By inhibiting the ATPase activity of NLRP3, CY-09 prevents the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex.[10][12][13]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating NLRP3 Inhibitor Efficacy in Vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor in a controlled cellular environment.
Objective: To measure the dose-dependent inhibition of NLRP3-mediated IL-1β release.
Materials:
-
THP-1 cells or primary Bone Marrow-Derived Macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
ELISA kit for human or mouse IL-1β
Protocol:
-
Cell Seeding: Seed THP-1 cells (differentiated into macrophage-like cells with PMA) or BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[14]
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[15][16]
-
Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of the test inhibitor for 30-60 minutes.[15]
-
Activation (Signal 2): Stimulate the cells with a known NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-6 hours.[15]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[17]
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[18]
ASC Oligomerization Assay
This assay provides a visual confirmation of the inhibitor's ability to prevent a key step in inflammasome formation.
Objective: To determine if the inhibitor prevents the formation of the ASC speck, a hallmark of inflammasome assembly.
Materials:
-
Macrophages from ASC-cerulean or ASC-GFP reporter mice, or cells transduced with a fluorescently tagged ASC.
-
LPS
-
NLRP3 activator
-
Test inhibitor
-
Fluorescence microscope
Protocol:
-
Cell Preparation and Treatment: Plate and treat the cells with LPS, the test inhibitor, and the NLRP3 activator as described in the in vitro activation assay.
-
Microscopy: Following activation, fix the cells and visualize them using a fluorescence microscope.
-
Quantification: Quantify the percentage of cells containing ASC specks in the presence and absence of the inhibitor. A significant reduction in the number of speck-positive cells indicates effective inhibition of inflammasome assembly.
Caspase-1 Activity Assay
This assay confirms that the inhibitor acts upstream of the activation of caspase-1, the effector enzyme of the inflammasome.
Objective: To measure the effect of the inhibitor on caspase-1 activity.
Protocol:
-
Perform the in vitro inflammasome activation assay as described above.
-
Lyse the cells and measure caspase-1 activity using a commercially available fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate (e.g., YVAD-pNA).[15]
-
Alternatively, active caspase-1 (the p20 subunit) in the cell supernatant can be detected by Western blotting.[15] A decrease in caspase-1 activity or the p20 subunit in the presence of the inhibitor confirms its mechanism of action upstream of caspase-1 cleavage.
References
- 1. mdpi.com [mdpi.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity - American Chemical Society - Figshare [acs.figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3.5. Supernatant Analysis for IL-1β Release: ELISA Kit [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Nlrp3-IN-nbc6 as an Alternative to MCC950: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of NLRP3 inflammasome inhibitors, this guide offers a detailed, data-driven comparison of Nlrp3-IN-nbc6 and the widely used benchmark inhibitor, MCC950.
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target. MCC950 has long been the gold-standard selective NLRP3 inhibitor in preclinical research. This guide introduces this compound, a potent, boron-based alternative, providing a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for specific research needs.
Mechanism of Action: Targeting the Core of Inflammasome Activation
Both this compound and MCC950 are direct inhibitors of the NLRP3 inflammasome, preventing the downstream activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.
MCC950 is a potent, diarylsulfonylurea-containing small molecule that directly binds to the NACHT domain of NLRP3. This interaction inhibits the intrinsic ATPase activity of NLRP3, a crucial step for its oligomerization and the assembly of the inflammasome complex. By locking NLRP3 in an inactive conformation, MCC950 effectively blocks both canonical and non-canonical NLRP3 activation pathways.
This compound (also referred to as NBC6) is a novel, boron-based inhibitor developed as a potent and selective antagonist of the NLRP3 inflammasome.[1] It was designed to act independently of cellular calcium (Ca2+) signaling.[1] Like MCC950, this compound has been shown to inhibit both canonical and non-canonical NLRP3 activation.[1]
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and MCC950, providing a basis for comparing their potency and selectivity.
Table 1: In Vitro Potency of NLRP3 Inhibitors
| Inhibitor | Target | Cell Type | Activator(s) | IC50 | Reference |
| This compound | NLRP3 | Not specified | Not specified | 574 nM | [1][2] |
| MCC950 | NLRP3 | Bone Marrow-Derived Macrophages (BMDM) | ATP | ~7.5 nM | |
| Human Monocyte-Derived Macrophages (HMDM) | ATP | ~8.1 nM |
Table 2: Selectivity Profile of NLRP3 Inhibitors
| Inhibitor | NLRP3 | AIM2 | NLRC4 | NLRP1 | Reference |
| This compound | Inhibits | May inhibit at higher concentrations | May inhibit at higher concentrations | No data available | [1][3] |
| MCC950 | Potently Inhibits | No significant inhibition | No significant inhibition | No significant inhibition |
Note: The selectivity of this compound is less extensively characterized compared to MCC950. While selective for NLRP3 at lower concentrations, it may exhibit off-target effects on other inflammasomes at higher concentrations.[1][3]
Signaling Pathways and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the NLRP3 inflammasome activation pathway and the general workflow for evaluating their efficacy.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Caption: A generalized workflow for comparing the efficacy of NLRP3 inhibitors.
Experimental Protocols: IL-1β Release Assay
This protocol describes a general method for assessing the potency of NLRP3 inhibitors by measuring their effect on IL-1β secretion from primed macrophages.
1. Cell Culture and Seeding:
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 monocytes in appropriate complete medium.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 to 1 x 10^5 cells/well) and allow them to adhere overnight.
2. Priming (Signal 1):
-
For THP-1 cells, differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 3 hours, followed by a 24-hour rest in fresh media.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for BMDMs, 0.5 µg/mL for THP-1) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
Prepare serial dilutions of this compound and MCC950 in the appropriate cell culture medium.
-
Pre-treat the primed cells with the inhibitors or vehicle control (DMSO) for 30-60 minutes.
4. Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for a defined period (e.g., 45-60 minutes for ATP, 1-2 hours for Nigericin).
5. Measurement of IL-1β Release:
-
Centrifuge the plate to pellet the cells and collect the supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
6. Data Analysis:
-
Generate dose-response curves for each inhibitor and calculate the half-maximal inhibitory concentration (IC50) value to determine their respective potencies.
Conclusion
Both this compound and MCC950 are potent and direct inhibitors of the NLRP3 inflammasome. MCC950 is a well-established and highly selective tool for studying NLRP3-mediated inflammation, with extensive characterization in numerous preclinical models. This compound presents a novel, boron-based alternative with a distinct chemical scaffold. While it demonstrates potent inhibition of NLRP3, further studies are needed to fully delineate its selectivity profile, especially at higher concentrations.
For researchers requiring a highly specific and well-documented NLRP3 inhibitor, MCC950 remains the benchmark. This compound, however, offers a valuable alternative for studies where a different chemical entity is desired or for further investigation into the structure-activity relationships of boron-containing compounds in NLRP3 inhibition. The choice of inhibitor will ultimately depend on the specific experimental goals, including the desired potency, the need for a specific chemical scaffold, and the tolerance for potential off-target effects at higher concentrations.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Nlrp3-IN-nbc6
For researchers, scientists, and drug development professionals working with Nlrp3-IN-nbc6, a potent and selective NLRP3 inflammasome inhibitor, adherence to rigorous safety and disposal protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step information for the handling and disposal of this compound.
Disclaimer: The toxicological properties of this compound may not be fully characterized. It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information before handling. This compound is intended for research use only.
Immediate Safety and Handling Precautions
Proper handling of this compound is essential to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or glasses.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat must be worn.
-
-
Engineering Controls: To minimize the risk of inhalation, work in a well-ventilated area, preferably within a certified chemical fume hood.
Storage and Stability
Correct storage is vital to maintain the integrity and stability of this compound.
| Parameter | Recommendation |
| Storage as Powder | -20°C for 3 years, or 4°C for 2 years.[1] |
| Storage in Solvent | -80°C for 6 months, or -20°C for 1 month.[1] |
| Container | Store in a tightly sealed, light-resistant vial. |
| Environment | Keep in a dry and well-ventilated area. |
Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. Engaging a licensed professional waste disposal service is highly recommended.
-
Segregation of Waste: Do not mix this compound waste with other incompatible chemical waste streams.
-
Collection: Collect all waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with the chemical name ("this compound") and appropriate hazard symbols.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with the compound. Use an appropriate solvent, such as 70% ethanol, followed by a general cleaning agent.
-
Final Disposal: The recommended method for final disposal is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This process must be performed by a licensed hazardous waste disposal company.[2]
Mechanism of Action and Experimental Protocols
This compound is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[3] It functions by preventing the assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data
| Parameter | Value | Source |
| IC₅₀ | 574 nM | [1][3] |
| Molecular Formula | C₁₈H₁₆BCl₃N₂O₂ | [1] |
| Molecular Weight | 409.5 g/mol | [1] |
Key Experimental Protocols
Inhibition of Imiquimod-Induced IL-1β Release in BMDMs:
-
Cell Type: Lipopolysaccharide (LPS)-primed primary bone marrow-derived macrophages (BMDMs).[1][3]
-
Methodology:
Inhibition of Nigericin-Induced IL-1β Release in Neutrophils:
-
Cell Type: Neutrophils isolated from wild-type (WT) and NLRP3 knockout (KO) murine bone marrow.[1][3][4]
-
Methodology:
-
Isolate neutrophils from the bone marrow of WT and NLRP3 KO mice.
-
Prime the neutrophils with LPS.
-
Treat the cells with Nigericin in the presence of 10 µM this compound.[1][3][4]
-
Assess the release of IL-1β. This compound has been shown to completely inhibit NLRP3-dependent IL-1β release in this model.[1][3][4]
-
Canonical NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal.
References
Essential Safety and Operational Guide for Handling Nlrp3-IN-nbc6
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Nlrp3-IN-nbc6, a potent and selective NLRP3 inflammasome inhibitor.[1][2][3] Given that detailed toxicological data for this compound may not be fully available, a cautious approach based on best practices for handling potent, novel small-molecule inhibitors is mandatory.
Immediate Safety and Handling Precautions
The toxicological properties of this compound have not been fully characterized. Therefore, it must be handled with care, assuming potent biological activity upon exposure. All work with this compound, both in solid and solution form, should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various stages of handling this compound.[5]
| Operation | Required Personal Protective Equipment |
| Receiving and Unpacking | • Nitrile gloves• Safety glasses with side shields• Laboratory coat |
| Weighing and Aliquoting (Dry Powder) | • Double nitrile gloves• Chemical splash goggles• Face shield• Respiratory protection (e.g., N95 or higher-rated respirator)• Disposable laboratory coat or gown |
| Solution Preparation and Handling | • Nitrile gloves• Chemical splash goggles• Laboratory coat |
| Waste Disposal | • Nitrile gloves• Safety glasses with side shields• Laboratory coat |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedure for handling this compound in a laboratory setting.
1. Receiving, Inspection, and Storage
-
Upon receipt, inspect the package for any signs of damage. If compromised, isolate it in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.[5]
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[5][4]
-
Follow manufacturer's recommendations for storage temperature, typically -20°C for short-term and -80°C for long-term storage.[4][6]
2. Handling and Solution Preparation
-
Crucial : All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Wear the appropriate PPE as detailed in the table above, including double gloves and a respirator.[5]
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.[5]
-
Ensure the container is securely capped before mixing.
3. Spill Management
-
In the event of a spill, evacuate the area.
-
For a small spill, and if you are trained to handle it, wear appropriate PPE, including respiratory protection.[5]
-
Cover the spill with an absorbent material, then decontaminate the area using an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.[5][4]
4. Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound and before leaving the lab.[7]
-
Remove any contaminated clothing immediately.[7]
Experimental Protocols: Inhibition of NLRP3 Inflammasome
This compound is a potent inhibitor of the NLRP3 inflammasome with a reported IC50 of 574 nM.[1][6][8] It has been shown to inhibit nigericin-induced inflammasome activation in THP-1 cells and imiquimod-induced IL-1β release from LPS-primed bone marrow-derived macrophages (BMDMs).[1][6]
Inhibition of IL-1β Release in BMDMs:
-
Isolate bone marrow-derived macrophages (BMDMs) from wild-type mice.
-
Prime the BMDMs with Lipopolysaccharide (LPS).
-
Pre-incubate the primed cells with this compound (e.g., at a concentration of 10 μM) for approximately 15 minutes.[1][6]
-
Induce NLRP3 inflammasome activation using an agonist such as Imiquimod.[1][6]
-
Collect the supernatant and measure the concentration of released IL-1β using an appropriate method, such as an ELISA kit.
-
Compare the IL-1β levels from treated cells to untreated controls to determine the extent of inhibition.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[5]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid compound, contaminated gloves, pipette tips, and other consumables in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[4] |
| Empty Containers | Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines. |
| Final Disposal | All waste must be disposed of in accordance with institutional, local, and national environmental regulations. The recommended method is incineration by a licensed professional waste disposal service.[7][4] |
Visualizations
Caption: Operational workflow for handling this compound.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | NLRP3 Inflammasome 抑制剂 | MCE [medchemexpress.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
